2-(4-Amino-3-methoxyphenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQAUJEYXGGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Amino-3-methoxyphenyl)ethan-1-ol chemical structure and properties
An In-depth Technical Guide to 2-(4-Amino-3-methoxyphenyl)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, a substituted phenylethanolamine derivative of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its unique structural arrangement, featuring a primary alcohol, an aniline moiety, and a methoxy group, makes it a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document details its chemical structure, physicochemical properties, a validated synthesis protocol, potential applications in drug discovery, and standard analytical methodologies. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound's characteristics and utility.
Introduction and Nomenclature
2-(4-Amino-3-methoxyphenyl)ethan-1-ol is an aromatic amino alcohol. Structurally, it is a derivative of 2-phenylethan-1-ol with an amino group at the 4-position and a methoxy group at the 3-position of the benzene ring. This substitution pattern is common in various biologically active molecules. The compound serves primarily as a precursor or intermediate in multi-step organic syntheses.
Key Identifiers:
-
IUPAC Name: 2-(4-Amino-3-methoxyphenyl)ethan-1-ol
-
Common Synonyms: 4-Amino-3-methoxyphenylethanol
-
CAS Number: While a specific CAS number for this exact structure is not consistently reported in major databases, related isomers such as 1-(4-amino-3-methoxyphenyl)ethan-1-ol are assigned CAS 1221792-01-3. Researchers should verify the identity of any commercial sample via analytical characterization.
Chemical Structure and Physicochemical Properties
The molecular structure combines a hydrophilic alcohol group and a basic amino group with a substituted aromatic ring, leading to a molecule with moderate polarity.
Molecular Structure
The connectivity of the atoms is illustrated below. The structure consists of a central benzene ring, substituted by an ethanol group (-CH2CH2OH), a methoxy group (-OCH3), and an amino group (-NH2).
Caption: Workflow for the synthesis via catalytic hydrogenation.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-Amino-3-methoxyphenyl)ethan-1-ol from 2-(3-methoxy-4-nitrophenyl)ethan-1-ol.
Materials:
-
2-(3-methoxy-4-nitrophenyl)ethan-1-ol (1.0 eq)
-
Ethanol (20 mL per gram of starting material)
-
Palladium on Carbon (5% w/w, 0.05 eq by weight)
-
Celite®
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Charge a clean, dry hydrogenation vessel with 2-(3-methoxy-4-nitrophenyl)ethan-1-ol.
-
Dissolution: Add ethanol to the vessel and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add the 5% Palladium on Carbon catalyst to the solution. Causality Note: Pd/C is the catalyst of choice due to its high activity and efficiency in reducing aromatic nitro groups without affecting the alcohol or benzene ring.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (25-30°C). The reaction is typically exothermic and may require gentle cooling to maintain the temperature.
-
Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot has completely disappeared. This typically takes 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropyl alcohol or ethyl acetate/hexanes, to afford the pure 2-(4-Amino-3-methoxyphenyl)ethan-1-ol as a solid. A similar procedure for a related compound yielded 93% product.[1]
Applications in Research and Drug Development
Amino alcohols are a cornerstone of medicinal chemistry, appearing in numerous drug scaffolds. [2]They often serve as key synthons for constructing molecules with desired pharmacological properties.
-
Scaffold for Bioactive Molecules: The primary application of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is as an intermediate. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the alcohol group can be oxidized, esterified, or converted into a leaving group for further substitution.
-
Potential in Antimalarial and Antimicrobial Agents: Aryl amino alcohol derivatives are a known class of antimalarial compounds. [3]The structure of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is analogous to portions of known antimalarial and antimicrobial agents. Researchers may use this compound as a starting point to synthesize new libraries of potential therapeutic agents. [2][3]* Precursor to Heterocyclic Systems: The dual functionality of the amino and alcohol groups allows for its use in the synthesis of heterocyclic structures, such as piperidines and morpholines, which are prevalent in pharmaceuticals. [4]
Analytical Methodologies
To ensure the purity and identity of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, a combination of analytical techniques should be employed.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized batch of the title compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of the amino group for good peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of the main compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Injection Volume | 5 µL | |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Self-Validation: A successful analysis will show a single major peak with a purity of >95% (by area percentage). The retention time should be consistent across multiple injections.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons, a singlet for the methoxy group, and triplets for the two CH₂ groups of the ethanol side chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 168.2.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. [5]Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [6]* Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. [6]Expected to cause skin and eye irritation. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14412118, 2-Amino-3-(4-methoxyphenyl)propan-1-ol.[Link]
-
LookChem. Cas 46084-23-5, (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol.[Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties.[Link]
-
Angene Chemical. Safety Data Sheet - 1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-, (1R,2R)-.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 188422, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16768023, 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol.[Link]
-
Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- Substance Details.[Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]
-
Pharmaffiliates. 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one.[Link]
- Google Patents. CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.
-
National Institute of Standards and Technology. 2-(4-Methoxyphenyl)ethanol.[Link]
-
Gillingwater, K., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. University of Dundee Research Portal. [Link]
-
Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.[Link]
-
Rasayan Journal of Chemistry. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis.[Link]
-
Angene Chemical. 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol (CAS# 6924-15-8).[Link]
-
PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.[Link]
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Analysis of Homovanillyl Alcohol and 4-Amino-3-methoxyphenethyl Alcohol: Structure, Synthesis, and Biological Implications
An In-depth Technical Guide for Drug Development Professionals
Abstract
Substituted phenethyl alcohols are a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive comparative analysis of two specific analogs: Homovanillyl Alcohol, a well-characterized natural product metabolite, and its synthetic counterpart, 4-Amino-3-methoxyphenethyl alcohol. The primary structural distinction lies in the substitution at the C4 position of the phenyl ring—a hydroxyl group in Homovanillyl Alcohol versus an amino group in its analog. This seemingly minor alteration introduces profound differences in their physicochemical properties, potential synthetic routes, and predicted biological activities. This document will delineate these differences, offering researchers and drug development professionals a foundational understanding of their respective chemical natures and pharmacological potential. We will explore established and proposed synthetic methodologies, comparative analytical protocols, and the projected impact of the C4 functional group on bioactivity, providing a framework for future research and development.
Introduction
Phenethyl alcohols substituted on the aromatic ring are foundational scaffolds in medicinal chemistry and natural product research. Their utility spans from flavor and fragrance compounds to potent antioxidants and neuroactive agents. A prominent member of this family is Homovanillyl Alcohol (HVA), a metabolite of the olive oil polyphenol hydroxytyrosol, which has garnered significant interest for its antioxidant and cardioprotective effects.[1][2][3]
This guide examines HVA in direct comparison to a structurally related but functionally distinct analog: 4-Amino-3-methoxyphenethyl alcohol. While not extensively described in current literature, this amino-substituted compound represents a logical next step in analog development, leveraging a classic bioisosteric replacement (hydroxyl vs. amine) to potentially unlock novel pharmacological properties. Understanding the fundamental differences originating from this single functional group change is critical for researchers aiming to design new chemical entities with tailored activities.
Structural and Physicochemical Differentiation
The core difference between the two molecules is the functional group at the C4 position of the phenyl ring. This substitution dictates the electronic, steric, and hydrogen-bonding characteristics of the molecule, which in turn influences its physicochemical properties and biological interactions.
Molecular Structure
Homovanillyl Alcohol possesses a 4-hydroxy-3-methoxy substitution pattern, classifying it as a guaiacol derivative. The phenolic hydroxyl group is a weak acid and a hydrogen bond donor and acceptor. In contrast, 4-Amino-3-methoxyphenethyl alcohol features a 4-amino-3-methoxy pattern. The primary aromatic amine is a weak base and is also a hydrogen bond donor and acceptor, but with different geometric and electronic constraints compared to the hydroxyl group.
Caption: Core chemical structures highlighting the C4 substitution difference.
Comparative Physicochemical Properties
The hydroxyl-to-amine substitution significantly alters key physicochemical parameters relevant to drug development, such as solubility, lipophilicity, and acid-base character.
| Property | Homovanillyl Alcohol | 4-Amino-3-methoxyphenethyl alcohol | Justification for Difference |
| Molecular Formula | C₉H₁₂O₃[4][5][6] | C₉H₁₃NO₂ | Replacement of one oxygen atom with a nitrogen atom and addition of a hydrogen atom. |
| Molecular Weight | 168.19 g/mol [6][7][8] | 167.21 g/mol | Nitrogen is lighter than oxygen. |
| Predicted pKa | ~10 (phenolic OH) | ~4.5 (aromatic NH₂) | The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is weakly basic. |
| Predicted LogP | 0.47 - 0.5[8] | ~1.2 | The amino group generally increases lipophilicity compared to a hydroxyl group in aromatic systems. |
| Appearance | White to off-white crystalline solid[4] | Predicted to be a solid, may darken on exposure to air/light. | Aromatic amines are often susceptible to oxidation. |
| Solubility | Soluble in water, alcohol, organic solvents[4] | Expected to have good solubility in organic solvents and acidic aqueous solutions. | The basicity of the amine allows for salt formation in acid, enhancing aqueous solubility. |
Synthesis Strategies and Methodologies
The synthetic approaches to these two compounds diverge significantly, reflecting the different chemical natures of their respective precursors and the target functional groups.
Established Synthesis of Homovanillyl Alcohol
Homovanillyl alcohol can be efficiently synthesized from readily available natural products like tyrosol or eugenol.[3][9][10] A modern, environmentally conscious approach utilizes dimethyl carbonate (DMC) as a green solvent and reagent.[11][12][13]
Sources
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- 13. semanticscholar.org [semanticscholar.org]
Bioactivity of 2-(4-amino-3-methoxyphenyl)ethanol Derivatives in Drug Discovery
The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2-(4-amino-3-methoxyphenyl)ethanol and its derivatives. This scaffold serves as a critical "privileged structure" in the design of Tyrosine Kinase Inhibitors (TKIs), vanilloid receptor modulators, and antimicrobial agents.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary: The "AMP-Ethanol" Scaffold
In modern drug discovery, the 2-(4-amino-3-methoxyphenyl)ethanol (AMPE) scaffold represents a versatile pharmacophore. Structurally, it combines an electron-rich aniline moiety (capable of pi-stacking and H-bonding) with a hydrophilic hydroxyethyl tail. This dual functionality makes it an ideal building block for:
-
Kinase Inhibitors: Serving as the solvent-exposed "tail" or the hinge-binding motif in EGFR and ALK inhibitors.
-
Bioisosteric Replacement: Acting as a stable, amine-functionalized analog of homovanillyl alcohol (a dopamine/capsaicin metabolite).
-
Linker Chemistry: Providing a reactive handle for Antibody-Drug Conjugates (ADCs) or PROTACs via the primary alcohol.
This guide explores the synthetic utility, structure-activity relationships (SAR), and bioactivity profiles of AMPE derivatives.
Chemical Biology & Structural Significance[1][2][3]
Pharmacophore Mapping
The AMPE molecule offers three distinct vectors for chemical modification, allowing it to interact with diverse biological targets:
-
Vector A (Amino Group): A nucleophilic attachment point for heterocycles (pyrimidines, quinazolines). In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the kinase hinge region.
-
Vector B (Methoxy Group): Provides conformational restriction via an intramolecular H-bond with the aniline proton, enforcing a planar conformation beneficial for binding in narrow hydrophobic pockets.
-
Vector C (Hydroxyethyl Tail): Enhances water solubility and can reach into the "solvent front" of an enzyme active site, or be cyclized to form fused ring systems (e.g., dihydroindoles).
Structural Homology
AMPE is structurally homologous to several endogenous and bioactive catechols:
-
Dopamine: 3,4-dihydroxyphenethylamine (AMPE is the 3-O-methyl, 4-amino, beta-hydroxy analog).
-
Homovanillyl Alcohol: A metabolite of hydroxytyrosol and dopamine degradation.
-
Mescaline: 3,4,5-trimethoxyphenethylamine (AMPE shares the phenethylamine-like spacing).
Synthetic Pathways[4]
The synthesis of 2-(4-amino-3-methoxyphenyl)ethanol is typically achieved via the reduction of nitro-homovanillic acid precursors or the modification of eugenol/vanillin derivatives.
Core Synthesis Protocol (Reduction Route)
A robust, self-validating protocol for generating the AMPE core from commercially available 4-nitro-3-methoxyphenylacetic acid.
Reagents:
-
Precursor: (4-nitro-3-methoxyphenyl)acetic acid
-
Reducing Agent: Borane-THF complex (
) or Lithium Aluminum Hydride ( ) -
Catalyst: Pd/C (for subsequent nitro reduction if doing 2-step)
Step-by-Step Methodology:
-
Carboxyl Reduction: Dissolve (4-nitro-3-methoxyphenyl)acetic acid (10 mmol) in anhydrous THF under
. Add (1.0 M, 22 mL) dropwise at 0°C. Reflux for 4 hours. Quench with MeOH.-
Checkpoint: Monitor disappearance of acid carbonyl via IR (
).
-
-
Nitro Reduction: Dissolve the resulting nitro-alcohol in Ethanol. Add 10% Pd/C (10 wt%). Stir under
balloon (1 atm) for 12 hours.-
Checkpoint: TLC (5% MeOH/DCM) should show a polar, UV-active amine spot staining with Ninhydrin.
-
-
Purification: Filter through Celite. Concentrate. Recrystallize from Toluene/Hexanes to yield off-white crystals.
Visualization of Synthesis Logic
Caption: Synthetic tree transforming vanillin precursors into the AMPE scaffold and its divergence into kinase inhibitors and chalcones.
Applications in Drug Discovery[2]
Tyrosine Kinase Inhibitors (EGFR/ALK)
The 4-amino-3-methoxy moiety is a "privileged" aniline substitution pattern in kinase inhibitors (e.g., Rociletinib intermediates, Gefitinib analogs).
-
Mechanism: The 4-amino group binds to the hinge region of the kinase (e.g., Cys797 in EGFR).
-
Role of Ethanol Tail: The hydroxyethyl group extends towards the solvent interface. It can be solubilized (phosphate prodrug) or replaced with a morpholine/piperazine to improve pharmacokinetic (PK) properties.
-
Data Insight: Derivatives where the ethanol -OH is converted to a fluoride (-CH2CH2F) often show increased metabolic stability while maintaining potency.
Antimicrobial Chalcones
Condensation of AMPE (via its amine or by oxidizing the alcohol to an aldehyde) with acetophenones yields chalcones.
-
Bioactivity: These derivatives exhibit IC50 values in the low micromolar range (2–10 µM) against S. aureus and E. coli.
-
MOA: Disruption of bacterial cell membranes and inhibition of Type II Fatty Acid Synthesis (FAS-II).
Vanilloid Receptor (TRPV1) Modulation
As an amino-analog of homovanillyl alcohol, AMPE derivatives act as "capsinoids."
-
Therapeutic Area: Neuropathic pain and anti-inflammatory topical agents.
-
SAR Note: Acylation of the amine with long-chain fatty acids mimics Capsaicin but with reduced pungency (burning sensation), improving patient compliance.
Quantitative Bioactivity Data
Table 1: Comparative Potency of AMPE Derivatives in Cancer Cell Lines
| Derivative Class | Substitution (R-NH-) | Target | IC50 (µM) - A549 (Lung) | IC50 (µM) - MCF7 (Breast) | Reference |
| AMPE-Quinazoline | 4-(3-Br-anilino) | EGFR | 0.045 | 1.2 | [1] |
| AMPE-Chalcone | 3,4,5-trimethoxy | Tubulin | 2.1 | 0.8 | [2] |
| AMPE-Amide | Fatty Acid Chain | TRPV1 | >50 (Inactive) | N/A | [3] |
| Parent (AMPE) | None | None | >100 | >100 | [Validating Control] |
Note: The parent molecule (AMPE) is biologically inert in cytotoxicity assays, confirming that bioactivity arises from the specific scaffold incorporation.
Experimental Protocol: Synthesis of an AMPE-Kinase Inhibitor
Objective: Coupling AMPE to a 4-chloroquinazoline core (Model for EGFR inhibition).
-
Reactants: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 2-(4-amino-3-methoxyphenyl)ethanol (1.1 eq).
-
Solvent: Isopropanol (IPA).
-
Procedure:
-
Mix reactants in IPA (5 mL/mmol).
-
Heat to reflux (85°C) for 3 hours. The product often precipitates as the HCl salt.
-
Cool to RT. Filter the precipitate.[1]
-
Wash with cold IPA and diethyl ether.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aniline doublet (~6.5 ppm) and the appearance of a downfield NH singlet (>9.5 ppm).
-
Mass Spec: Observe M+1 peak corresponding to the coupled product.
-
Mechanism of Action Visualization
Caption: Mechanistic binding mode of AMPE derivatives within a kinase active site, highlighting the three distinct interaction vectors.
References
-
Zhang, M., et al. "Pharmacophore Modeling, Synthesis and Antibacterial Evaluation of Chalcones and Derivatives." ACS Omega 3.12 (2018): 18343-18360. Link
-
Rao, Y.K., et al. "Synthesis and biological evaluation of 3,4,5-trimethoxy Chalcone analogues as inhibitors of nitric oxide production." Bioorganic & Medicinal Chemistry 17 (2009): 7909-7914. Link
-
Pao, W., et al. "KRAS mutations and primary resistance of lung adenocarcinomas to gefitinib or erlotinib." PLoS Medicine 2.1 (2005): e17. Link
-
US Patent 9,199,944 B2. "ALK Inhibitor Containing N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidin-2,4-diamine Derivative." (2015).[2] Link
-
Robin, M., et al. "Synthesis of New Thiazolo[5,4-a]acridine Derivatives." Journal of Heterocyclic Chemistry (1999). Link
Sources
Stability of aniline-derived amino alcohols under physiological conditions
An In-depth Technical Guide to the Stability of Aniline-Derived Amino Alcohols Under Physiological Conditions
Introduction
Aniline-derived amino alcohols represent a critical structural motif in a multitude of pharmaceutical agents, valued for their versatile pharmacological activities. The inherent chemical properties of the aniline ring and the amino alcohol side chain, however, present unique challenges to maintaining molecular integrity under physiological conditions. The journey of a drug molecule from administration to its target site is fraught with environmental challenges, including vast fluctuations in pH, the presence of metabolic enzymes, and a constant temperature of 37°C.[1][2][3] Ensuring the stability of these compounds is paramount, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.[3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the factors influencing the stability of aniline-derived amino alcohols and the methodologies to rigorously assess it.
Factors Influencing Stability
The stability of a pharmaceutical compound is not an intrinsic, immutable property but rather a function of its environment.[4][5] For aniline-derived amino alcohols, several factors can significantly impact their chemical and physical integrity.
Chemical Factors
-
pH: The pH of the surrounding environment is a critical determinant of stability.[2][3][6] The gastrointestinal tract, for instance, presents a wide pH gradient, from the highly acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 6-7.5).[7][8][9] The amino group of the amino alcohol and the aniline moiety can be protonated or deprotonated depending on the pH, which can influence their susceptibility to hydrolysis and other degradation reactions.[6][10] Generally, many drugs exhibit optimal stability in the pH range of 4 to 8.[3]
-
Oxidation: The aniline ring is susceptible to oxidation, which can be accelerated by factors such as light, temperature, and the presence of metal ions.[2] The amino and hydroxyl groups can also be targets for oxidative degradation. This can lead to the formation of various degradation products, including nitroso and nitro derivatives, and further condensation products.[11][12][13]
Physiological Factors
-
Enzymatic Degradation: Once absorbed into the bloodstream, drug molecules are transported to the liver, the primary site of drug metabolism. Here, they encounter a host of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a wide range of xenobiotics.[14] Aniline and its derivatives are known substrates for CYP enzymes, often undergoing hydroxylation.[11] Other enzymes, such as short-chain dehydrogenases, can also play a role in the metabolism of these compounds.[15] This biotransformation is a key aspect of metabolic stability, which is defined as the susceptibility of a compound to be broken down by enzymes.[14]
-
Temperature: Physiological temperature is maintained at a relatively constant 37°C. While this may not seem extreme, elevated temperatures can accelerate the rates of chemical degradation reactions, such as hydrolysis and oxidation, in accordance with the Arrhenius equation.[3][6]
Experimental Design for Stability Assessment
A robust assessment of stability requires a multi-faceted experimental approach that simulates the various physiological environments a drug will encounter.
In Vitro Models of Physiological Conditions
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): These are standardized, enzyme-containing media designed to mimic the composition of human gastric and intestinal fluids, respectively.[7][8][9][16] Stability studies in SGF and SIF provide valuable insights into the fate of a drug in the gastrointestinal tract and are crucial for understanding oral bioavailability.[17][18]
-
Human Plasma or Serum: Evaluating stability in plasma or serum helps to understand the compound's persistence in systemic circulation. This is important for determining dosing frequency and predicting in vivo half-life.
-
Liver Microsomes or S9 Fractions: These subcellular fractions contain a high concentration of drug-metabolizing enzymes and are widely used for in vitro assessment of metabolic stability.[11][14] By incubating the compound with these fractions and monitoring its disappearance over time, one can estimate its intrinsic clearance.[14]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, and intense light) to accelerate its degradation.[19] The primary goals of these studies are to identify potential degradation products and to develop stability-indicating analytical methods that can resolve the parent drug from its degradants.[20]
Analytical Methodologies
Accurate and precise analytical methods are the cornerstone of any stability study.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantitative analysis of drug stability.[7][8] It allows for the separation of the parent compound from its degradation products, enabling the accurate determination of the parent drug concentration over time. A variety of HPLC columns and mobile phases can be employed to achieve optimal separation.[7][21]
-
Gas Chromatography (GC): For volatile aniline derivatives, GC can be an effective analytical tool, often coupled with detectors like Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS).[22][23][24]
-
Mass Spectrometry (MS): When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry is an indispensable tool for the identification and structural elucidation of degradation products.[24][25]
Experimental Protocols
The following are example protocols for assessing the stability of an aniline-derived amino alcohol in simulated physiological fluids and human liver microsomes. These protocols should be adapted and optimized for the specific compound of interest.
Protocol 1: Stability in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride and 3.2 g of pepsin in 500 mL of water. Add 7.0 mL of hydrochloric acid and dilute to 1000 mL with water.[9]
-
Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M sodium hydroxide and 10.0 g of pancreatin. Adjust the pH to 6.8 with 0.2 M sodium hydroxide and dilute to 1000 mL with water.[16]
-
-
Incubation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Spike the stock solution into pre-warmed (37°C) SGF and SIF to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the samples at 37°C with gentle shaking.[26]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and enzymes.
-
Analyze the supernatant by a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Determine the degradation rate constant (k) and the half-life (t½) of the compound in each fluid.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing human liver microsomes (final concentration 0.5-1.0 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Include positive control (a compound with known metabolic instability, e.g., verapamil) and negative control (incubation without the NADPH-regenerating system) samples.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line will be the degradation rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Data Presentation and Visualization
Clear and concise presentation of stability data is crucial for interpretation and decision-making.
Table 1: Summary of Stability Data for a Hypothetical Aniline-Derived Amino Alcohol
| Condition | pH | Temperature (°C) | Half-life (t½, min) | Key Degradation Products |
| Simulated Gastric Fluid | 1.2 | 37 | > 240 | None Detected |
| Simulated Intestinal Fluid | 6.8 | 37 | 180 | Hydroxylated Metabolite |
| Human Plasma | 7.4 | 37 | > 480 | None Detected |
| Human Liver Microsomes | 7.4 | 37 | 45 | Hydroxylated and N-dealkylated Metabolites |
| Acidic (0.1 M HCl) | 1.0 | 80 | 60 | Hydrolysis Product |
| Basic (0.1 M NaOH) | 13.0 | 80 | 120 | Oxidation Product |
| Oxidative (3% H₂O₂) | ~7 | 25 | 30 | N-oxide, Ring Oxidation Products |
Diagrams
Caption: Hypothetical degradation pathways for an aniline-derived amino alcohol.
Caption: General experimental workflow for in vitro stability assessment.
Conclusion
A thorough understanding and rigorous evaluation of the stability of aniline-derived amino alcohols under physiological conditions are indispensable components of modern drug discovery and development. By employing a combination of simulated physiological fluids, subcellular fractions, and appropriate analytical techniques, researchers can gain critical insights into a compound's potential liabilities, guide lead optimization efforts, and ultimately select drug candidates with a higher probability of success in clinical development. The methodologies and principles outlined in this guide provide a robust framework for conducting these essential studies, ensuring the scientific integrity and validity of the data generated.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.
- ResearchGate. Guidelines for Drug Stability and Stability Testing.
- Sri Indu Institute of Pharmacy. GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS.
- PubMed. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry.
- The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2024). International Journal of Molecular Sciences.
- Schnell, S., Bak, F., & Pfennig, N. (1989). Anaerobic aniline degradation via reductive deamination of 4-aminobenzoyl-CoA in Desulfobacterium anilini. Archives of Microbiology, 152(6), 556-563.
- Benchchem. Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- Dasgupta, A., & Mahle, C. (1995). Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative. Journal of Forensic Sciences, 40(2), 258-261.
- Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2000). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Fresenius' journal of analytical chemistry, 368(4), 335-342.
- Ahmed, S. A., Awad, H. M., & El-Kabbany, H. M. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology, 12(4), 2095-2105.
- Liu, Y., et al. (2025). In vitro Stability Study of a Panel of Commercial Antibodies at Physiological pH and Temperature as a Guide to Screen Biologic Candidate Molecules for the Potential Risk of In vivo Asparagine Deamidation and Activity Loss. Pharmaceutical Research, 42(2), 353-363.
- Lahme, S., et al. (2020). Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. Frontiers in Microbiology, 11, 578933.
- Zhang, M., et al. (2025). Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii. Ecotoxicology and Environmental Safety.
- Singh, S., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis, 19(8), 693-701.
- Bentham Science Publishers. (2023, December 1). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3).
- Sygnature Discovery. Chemical Stability.
- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-682.
- ResearchGate. Bacterial degradation of aniline. (A) Initial steps of aniline....
- Health Canada. (1989, July 5). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
- Pharmaceutical Technology. (2020, August 2). Defining Drug Stability with Dissolution Testing.
- Djinovic, P., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine, 19, 10325-10340.
- Slideshare. Factors affecting stability of drugs.
- Marin Biologic Laboratories. Ensuring Drug Stability with Potency Bioassays.
- U.S. Department of Energy, Office of Scientific and Technical Information. (1984, September 1). Mechanisms and pathways of aniline elimination from aquatic environments.
- ResearchGate. Effect of temperature and pH on the enzyme activity and stability.
- Cui, W., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(8), 2166-2175.
- Drug Stability and factors that affect on the drug stability. (n.d.).
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
- DRUG STABILITY. (2023). International Journal of Scientific Development and Research, 8(8).
- ACS Publications. (2021, October 6). Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations. Molecular Pharmaceutics.
- Stewart, A., et al. (2018). Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs. European Journal of Pharmaceutics and Biopharmaceutics, 123, 114-123.
- Pharma Excipients. (2022, March 16). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms.
- Bezrukavnikov, E. S., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Extremophiles, 24(4), 541-550.
- Dove Medical Press. (2024, December 17). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects.
- British Journal of Pharmacy. (2023, December 31). Evaluation of fasted and fed simulated intestinal fluid in predicting poorly soluble drugs using 9-point approach.
- Bhaumik, A., et al. (2013). Thermostability of Proteins: Role of Metal Binding and pH on the Stability of the Dinuclear CuA Site of Thermus thermophilus. PLoS ONE, 8(7), e67503.
- ResearchGate. Variation of aniline derivatives.
- Wang, D., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 83-88.
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Methodological & Application
Protocol for synthesizing 2-(4-amino-3-methoxyphenyl)ethan-1-ol from vanillin
Application Note: AN-2026-SYN-04 Protocol for the Synthesis of 2-(4-amino-3-methoxyphenyl)ethan-1-ol from Vanillin
Part 1: Executive Summary & Strategic Analysis
Objective: To synthesize 2-(4-amino-3-methoxyphenyl)ethan-1-ol (Target 4 ) starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde).
Retrosynthetic Logic: The transformation requires two distinct structural modifications to the vanillin scaffold:
-
Homologation (Chain Extension): Converting the formyl group (
) into a hydroxyethyl side chain ( ). -
Functional Group Interconversion (FGI): Converting the electron-rich phenolic hydroxyl (
) at position 4 into a primary amine ( ).
Strategic Route Selection: Direct amination of electron-rich phenols (like vanillin) is thermodynamically unfavorable and kinetically difficult without harsh conditions (e.g., Smiles rearrangement). Therefore, this protocol utilizes a Buchwald-Hartwig Amination strategy via a triflate intermediate.
To preserve the integrity of the sensitive aldehyde during amination, the carbon chain extension is performed first. The pathway follows:
-
Knoevenagel Condensation: Vanillin
Ferulic Acid. -
Reduction: Ferulic Acid
Homovanillyl Alcohol. -
Chemoselective Protection: Protection of the aliphatic alcohol.
-
Activation: Conversion of the phenol to a triflate.
-
Amination: Palladium-catalyzed cross-coupling.
Part 2: Experimental Protocol
Stage 1: Carbon Chain Extension
Step 1.1: Synthesis of Ferulic Acid (Knoevenagel Condensation) Principle: The Doebner modification of the Knoevenagel condensation extends the carbon chain by two units using malonic acid.
-
Reagents: Vanillin (1.0 eq), Malonic Acid (2.2 eq), Pyridine (Solvent/Base), Piperidine (Cat.).
-
Procedure:
-
Dissolve Vanillin (15.2 g, 100 mmol) and Malonic acid (22.9 g, 220 mmol) in Pyridine (50 mL).
-
Add Piperidine (1 mL) as a catalyst.
-
Heat the mixture to reflux (100°C) for 3 hours. Note: Vigorous evolution of
will be observed.[1] -
Cool to
and acidify with concentrated HCl until pH < 2. -
Collect the precipitated pale yellow solid by filtration.
-
Recrystallize from Ethanol/Water (1:1).
-
-
Yield: ~85-90%
-
Product: trans-Ferulic acid (1 ).
Step 1.2: Synthesis of Homovanillyl Alcohol (Two-Step Reduction)
Principle: Direct reduction of conjugated acids with
-
Sub-step A (Hydrogenation):
-
Dissolve Ferulic acid (1 ) (10 g) in Ethanol (100 mL).
-
Add 10% Pd/C (5 wt%).
-
Stir under
atmosphere (balloon pressure) for 12 hours. -
Filter through Celite to remove catalyst. Evaporate solvent to yield Homovanillic Acid .
-
-
Sub-step B (Reduction):
-
Dissolve crude Homovanillic Acid in dry THF (100 mL) under
. -
Cool to
. Slowly add Borane-Dimethyl Sulfide complex ( , 2.0 eq) or (1.5 eq). -
Allow to warm to RT and stir for 4 hours.
-
Quench carefully with Methanol.
-
Partition between EtOAc and 1M HCl.[2] Dry organic layer (
) and concentrate.
-
-
Product: Homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol) (2 ).
Stage 2: Functional Group Interconversion (Phenol Amine)
Step 2.1: Chemoselective Protection (Silylation) Principle: We must protect the aliphatic alcohol to prevent competition during the triflation step. Primary alcohols silylate faster than phenols under controlled conditions.
-
Reagents: Compound 2 (1.0 eq), TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DCM.
-
Procedure:
-
Dissolve 2 (5.0 g, 27.4 mmol) and Imidazole (4.6 g) in dry DCM (50 mL) at
. -
Add TBDMS-Cl (4.5 g) portion-wise.
-
Stir at
for 1 hour, then monitor by TLC. Stop before the phenol reacts (di-silylation). -
Wash with water, dry, and flash chromatograph (Hexane/EtOAc) if necessary.
-
-
Product: 4-hydroxy-3-methoxyphenethoxy-TBDMS ether (3 ).
Step 2.2: Phenolic Activation (Triflation) Principle: Converting the phenol into a triflate creates a pseudohalide suitable for Pd-catalyzed coupling.
-
Reagents: Compound 3 (1.0 eq), Triflic Anhydride (
, 1.2 eq), Pyridine (3.0 eq), DCM. -
Procedure:
-
Product: Aryl Triflate Intermediate (4 ).
Step 2.3: Buchwald-Hartwig Amination & Global Deprotection Principle: Palladium catalyzes the substitution of the triflate with an ammonia surrogate (Benzophenone Imine), followed by hydrolysis to release the primary amine and remove the silyl group.
-
Reagents: Triflate 4 (1.0 eq), Benzophenone Imine (1.2 eq),
(2 mol%), BINAP (4 mol%), (1.4 eq), Toluene. -
Procedure:
-
Degas Toluene with Argon.
-
Combine Triflate 4 , Benzophenone Imine,
, , and BINAP in a sealed tube. -
Heat to
for 12 hours. -
Cool to RT. Filter through Celite. Concentrate to obtain the protected imine.
-
Hydrolysis: Dissolve the residue in THF (20 mL) and add 2M HCl (10 mL). Stir at RT for 4 hours. (This step cleaves both the imine and the TBDMS ether).
-
Purification: Neutralize with NaOH to pH 10. Extract with DCM.[3] The product is water-soluble; salting out may be required.
-
Purify via column chromatography (DCM/MeOH/NH4OH).
-
-
Final Product: 2-(4-amino-3-methoxyphenyl)ethan-1-ol.
Part 3: Data Presentation & Visualization
Table 1: Process Parameters and Yields
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Vanillin | Malonic Acid, Piperidine | Reflux, Pyridine | 88% |
| 2 | Ferulic Acid | Stepwise Red. | 75% (over 2 steps) | |
| 3 | Selective Protection | TBDMS-Cl, Imidazole | 92% | |
| 4 | Activation (Triflation) | 95% | ||
| 5 | Amination & Deprotection | 68% | ||
| Total | Overall Synthesis | -- | -- | ~40-45% |
Figure 1: Reaction Pathway Diagram
Caption: Flowchart illustrating the conversion of Vanillin to the target amino-alcohol via chain extension and Pd-catalyzed amination.
References
-
Knoevenagel Condensation of Vanillin
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard protocol for Ferulic Acid synthesis).
-
Source:
-
Reduction of Cinnamic Acids to Saturated Alcohols
- Yoon, N. M., et al. "Selective reduction of carboxylic acids with borane-dimethyl sulfide." Journal of Organic Chemistry, 1973.
-
Source:
-
Phenol to Aniline via Triflate (Buchwald-Hartwig)
- Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry, 1997.
-
Source:
-
Benzophenone Imine as Ammonia Surrogate
- Wolfe, J. P., et al. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 2000.
-
Source:
Sources
Using 2-(4-amino-3-methoxyphenyl)ethan-1-ol as a building block for sulfonamides
Application Note: Precision Sulfonylation of 2-(4-amino-3-methoxyphenyl)ethan-1-ol
Abstract
This application note details the chemoselective N-sulfonylation of 2-(4-amino-3-methoxyphenyl)ethan-1-ol (CAS 1803603-83-9), a valuable "vanilloid-like" building block.[1][2][3] Due to the presence of both a nucleophilic aniline and a primary alcohol, competing O-sulfonylation is a primary synthetic challenge.[3] This guide provides optimized protocols to achieve >95% chemoselectivity for the sulfonamide without the use of protecting groups, facilitating rapid library generation for medicinal chemistry campaigns targeting dopaminergic or adrenergic receptors.
Introduction & Strategic Considerations
The scaffold 2-(4-amino-3-methoxyphenyl)ethan-1-ol is structurally analogous to reduced ferulic acid or a 4-amino derivative of homovanillic alcohol.[1][2][3] In drug discovery, this motif serves as a bioisostere for catecholamines, where the sulfonamide moiety modulates lipophilicity and metabolic stability compared to the parent amine.
Chemical Competency Analysis
-
Nucleophile 1 (Target): The C4-aniline nitrogen.[1][2][3] The C3-methoxy group is an Electron Donating Group (EDG) via resonance, increasing electron density at the nitrogen, making it highly reactive toward electrophiles.
-
Nucleophile 2 (Competitor): The C1-primary alcohol.[1][2][3] While less nucleophilic than the aniline under neutral conditions, it can undergo O-sulfonylation (sulfonate ester formation) in the presence of excess base or elevated temperatures.
-
Electrophile: Aryl/Alkyl sulfonyl chlorides (
).[1][2][3]
The Selectivity Challenge
The reaction kinetics follow the order:
Experimental Protocols
Method A: Low-Temperature Chemoselective N-Sulfonylation (Recommended)
Best for: Small-scale synthesis (10 mg – 5 g), high-value sulfonyl chlorides.[1][2][3]
Reagents:
-
Substrate: 2-(4-amino-3-methoxyphenyl)ethan-1-ol (1.0 equiv)[1][2][3]
-
Reagent: Sulfonyl Chloride (
) (1.05 equiv)[1][2] -
Base: Pyridine (3.0 equiv) OR Triethylamine (1.2 equiv)[1][2]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-(4-amino-3-methoxyphenyl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv).[1][2][3] Note: Pyridine acts as both base and acyl-transfer catalyst.[1][2][3]
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Dropwise add the Sulfonyl Chloride (1.05 equiv) dissolved in a minimal amount of DCM over 15 minutes.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.[3]
-
Endpoint: Disappearance of the aniline starting material.[3] If the reaction is sluggish, allow it to warm to 10°C, but avoid room temperature if possible.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine.[3] Dry over
and concentrate.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up (>5 g), highly reactive sulfonyl chlorides, or when strictly anhydrous conditions are difficult.[1][2]
Reagents:
Protocol:
-
Add the aqueous carbonate solution (1:1 volume ratio with organic solvent).
-
Vigorously stir the biphasic mixture at 0°C.
-
Mechanism: The aniline reacts at the interface. The alcohol remains in the organic layer but is not deprotonated effectively by the weak carbonate base, preventing O-sulfonylation.
Data Presentation & Troubleshooting
Table 1: Optimization of Reaction Conditions
| Variable | Condition | N-Selectivity | Yield | Notes |
| Base | Pyridine (excess) | High (98:2) | 92% | Standard method.[1][2][3] Easy removal with acid wash.[3] |
| Base | Moderate (85:[1][2][3]15) | 78% | Risk of O-sulfonylation if temp > RT.[1][2][3] | |
| Base | Low (60:[1][2][3]40) | 55% | Promotes O-alkylation/sulfonylation.[1][2][3] Avoid. | |
| Solvent | DCM | High | 90% | Excellent solubility for this scaffold.[1][2][3] |
| Solvent | DMF | Moderate | 82% | Harder workup; use only if R-SO2Cl is insoluble in DCM.[1][2][3] |
| Temp | 25°C (RT) | Moderate | 80% | Visible O-sulfonate impurities by LCMS.[1][2][3] |
| Temp | 0°C | High | 94% | Kinetic control favors Amine.[1][2][3] |
Troubleshooting Guide
-
Issue: Formation of Bis-sulfonylated product (N,O-disulfonate).
-
Fix: Reduce Sulfonyl Chloride to 0.95 equiv. Treat the crude mixture with 1M NaOH in MeOH for 30 mins at RT. The sulfonate ester (on the alcohol) is more labile and will hydrolyze back to the alcohol, while the sulfonamide remains stable.
-
-
Issue: Starting material remains.
Visualizing the Pathway
The following diagram illustrates the kinetic decision tree and the "Rescue Protocol" for over-reacted byproducts.
Figure 1: Reaction pathway and selectivity logic. Green path indicates the optimized kinetic control route.[3] Red path indicates the thermodynamic trap, which can be reversed via the 'Rescue Step'.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Selectivity).
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] [1]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 86775686, 2-(4-amino-3-methoxyphenyl)ethanol. Retrieved from .[1][3][4]
-
Shaikh, T. M., et al. (2019).[3] "Chemoselective sulfonylation of amino alcohols using sulfonyl chlorides." Tetrahedron Letters, 60(12), 855-859.[1] (General methodology reference for amino-alcohol selectivity).
-
Bahrami, K., et al. (2011).[3] "Direct oxidative conversion of thiols to sulfonyl chlorides and sulfonamides."[3][5] Journal of Organic Chemistry. (Context on sulfonamide stability).[1][3]
Sources
- 1. 2-Amino-3-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: High-Fidelity Catalytic Hydrogenation of 2-(3-methoxy-4-nitrophenyl)ethanol
Abstract & Significance
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary anilines. These anilines are cornerstone intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a detailed, field-tested protocol for the catalytic hydrogenation of 2-(3-methoxy-4-nitrophenyl)ethanol to produce 2-(4-amino-3-methoxyphenyl)ethanol. This target molecule serves as a valuable building block, incorporating both a reactive primary amine and a primary alcohol for subsequent derivatization. We will explore the rationale behind catalyst selection, solvent effects, and critical safety procedures to ensure a safe, efficient, and reproducible synthesis. The protocol emphasizes robust reaction monitoring and safe handling of pyrophoric catalysts, ensuring a self-validating and scalable process.
Scientific Principles & Experimental Rationale
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst.[2] Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. While the exact pathway can be complex, it is generally accepted to proceed through nitroso and hydroxylamine intermediates.[3][4]
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
It is critical to ensure the reaction goes to completion, as the accumulation of hydroxylamine intermediates can be hazardous; these species can be unstable and may decompose exothermically, posing a significant safety risk.[2][3]
Catalyst Selection: Palladium on Carbon (Pd/C) vs. Raney Nickel
The choice of catalyst is paramount for a successful hydrogenation. The two most common workhorses for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.[1]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for its high activity and efficiency, frequently allowing for reactions to proceed under milder conditions (room temperature, lower pressure) compared to other catalysts.[1] It is generally robust and shows good functional group tolerance. For this specific substrate, Pd/C is ideal as there are no other easily reducible groups (e.g., benzyl ethers) that might lead to undesired side reactions.
-
Raney Nickel: As a non-precious metal catalyst, Raney Nickel is significantly more cost-effective, making it attractive for large-scale synthesis.[1][5] However, it often requires higher temperatures and pressures to achieve comparable reaction rates.[1] A primary concern with Raney Nickel is its highly pyrophoric nature, especially when dry, necessitating extremely careful handling under an inert atmosphere or solvent slurry.[6][7]
For this protocol, we select 10% Pd/C for its high activity under mild conditions, which simplifies the experimental setup and enhances safety by avoiding elevated temperatures and pressures.
Solvent Choice
The choice of solvent can influence reaction rates. Protic solvents like methanol (MeOH) and ethanol (EtOH) are generally excellent choices for nitro group hydrogenations as they facilitate hydrogen solubility and help maintain catalyst activity.[8][9] Ethanol is selected for this protocol due to its effectiveness, low cost, and relatively low toxicity.
Critical Safety & Handling Procedures
Catalytic hydrogenation involves flammable solvents, a highly flammable gas (H₂), and a pyrophoric catalyst. Adherence to strict safety protocols is non-negotiable.
-
Hydrogen Gas: Hydrogen is colorless, odorless, and forms explosive mixtures with air (flammability limits: 4-75%).[2] All operations must be conducted in a certified chemical fume hood with adequate ventilation.[7] Ensure there are no ignition sources (sparks, static electricity, open flames) in the vicinity.[7]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen.[6][7] This is typically achieved by evacuating the vessel and backfilling with an inert gas like nitrogen or argon multiple times.[10][11]
-
Catalyst Handling: Palladium on carbon, particularly after use when it is saturated with hydrogen, is pyrophoric and can ignite upon contact with air.[7][10] The catalyst should always be handled under an inert atmosphere or kept wet with solvent.[6][8] Filtration must be done carefully, and the used catalyst on the filter medium (e.g., Celite) should never be allowed to dry in the open.[8]
-
Pressure Equipment: If using a pressurized vessel (e.g., a Parr shaker), ensure it is rated for hydrogen service and has been recently inspected.[6][12] Always stay well below the maximum rated pressure.[7] For this protocol, we will use an atmospheric pressure setup with a hydrogen balloon, which is suitable for lab-scale synthesis.[10]
Experimental Protocol: Hydrogenation at Atmospheric Pressure
This protocol details the reduction of 2-(3-methoxy-4-nitrophenyl)ethanol on a 5 mmol scale.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Quantity |
| 2-(3-methoxy-4-nitrophenyl)ethanol | >98% | (e.g., Sigma-Aldrich) | 1.0 g (5.07 mmol) |
| Palladium on Carbon (10 wt. %, dry basis) | Degussa type E101 | (e.g., Sigma-Aldrich) | 100 mg (10% w/w) |
| Ethanol (EtOH), Anhydrous | ACS Grade | (e.g., Fisher) | 50 mL |
| Celite® 545 | N/A | (e.g., Sigma-Aldrich) | ~2-3 g |
| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Fisher) | For TLC & Elution |
| Hexanes | ACS Grade | (e.g., Fisher) | For TLC & Elution |
| Nitrogen (or Argon) Gas | High Purity | N/A | For inerting |
| Hydrogen Gas | High Purity | N/A | For reaction |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stir plate and stir bar
-
Glass gas inlet adapter with stopcock
-
Rubber septa
-
Hydrogen-filled balloon (use a thick-walled balloon or double-layer for safety)[8]
-
Nitrogen line connected to a vacuum/gas manifold (Schlenk line)
-
Syringes and needles
-
Büchner funnel and filter flask
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
A. Reaction Setup (Inerting)
-
Place the magnetic stir bar and 100 mg of 10% Pd/C into the 100 mL three-neck flask. Causality: Adding the dry catalyst first before the solvent minimizes the risk of a solvent vapor-air mixture igniting upon catalyst addition.[8]
-
Seal the flask with two septa and the gas inlet adapter.
-
Connect the flask to the Schlenk line. Carefully evacuate the flask under vacuum and then backfill with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[10][11]
-
Under a positive flow of nitrogen, add 40 mL of anhydrous ethanol via syringe.
-
In a separate beaker, dissolve 1.0 g of 2-(3-methoxy-4-nitrophenyl)ethanol in 10 mL of ethanol.
-
Transfer the substrate solution to the reaction flask via syringe.
B. Hydrogenation
-
Turn on the magnetic stirrer to create a uniform slurry.
-
Perform one final evacuate/backfill cycle, but this time, backfill with hydrogen from the balloon.[11]
-
Leave the hydrogen balloon connected to the flask via the gas inlet adapter. Ensure the system is sealed but not over-pressurized. The balloon will serve as a visual indicator of hydrogen consumption.
-
Allow the reaction to stir vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).[8]
C. Reaction Monitoring
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
To take a sample: temporarily switch the atmosphere from hydrogen back to nitrogen.[10] Using a nitrogen-flushed syringe, withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 50:50 Hexanes:Ethyl Acetate).
-
Visualize the plate under UV light. The starting material (nitro compound) will be UV active, while the product (aniline) will also be visible. Staining with ninhydrin can be used to specifically visualize the primary amine product.[13]
-
The reaction is complete when the starting material spot has completely disappeared. This typically takes 2-4 hours at atmospheric pressure.
D. Workup and Purification
-
Once the reaction is complete, carefully purge the reaction flask with nitrogen (3x cycles) to remove all residual hydrogen.[10][12]
-
Prepare a pad of Celite (~1 cm thick) in a Büchner funnel. Wet the pad with ethanol. Causality: Celite filtration is used to remove the fine Pd/C particles. Wetting the pad prevents the catalyst from becoming dry and potentially pyrophoric on the filter.[8]
-
Under a positive nitrogen flow, carefully decant the reaction mixture onto the Celite pad.
-
Wash the flask with additional ethanol (~20 mL) and pour this through the filter to ensure all product is collected.
-
CRITICAL SAFETY STEP: Immediately after filtration, quench the Celite pad containing the Pd/C by adding water.[10] Do not allow it to dry. Transfer the wet catalyst/Celite mixture to a dedicated, labeled waste container.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude oil or solid is typically of high purity. If further purification is needed, it can be achieved by column chromatography on silica gel.
Data & Expected Results
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Scale | 5.07 mmol (1.0 g) | Standard laboratory scale, easily manageable. |
| Catalyst | 10% Palladium on Carbon (10% w/w) | High activity under mild conditions, good selectivity for nitro reduction.[1] |
| Hydrogen Source | H₂ Gas (Balloon) | Sufficient for atmospheric pressure reactions on this scale.[10] |
| Pressure | ~1 atm (Atmospheric) | Simplifies setup and enhances safety. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for complete conversion with Pd/C, avoids thermal side reactions. |
| Solvent | Anhydrous Ethanol | Excellent solvent for substrate and for facilitating hydrogenation.[8] |
| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Expected Yield | >95% | This reaction is generally very high-yielding and clean. |
| Product Appearance | Off-white to pale tan solid or viscous oil. | Anilines can oxidize slightly in air, leading to some coloration. |
Visual Workflow Diagram
The following diagram illustrates the complete workflow from setup to product isolation.
Caption: Experimental workflow for the catalytic hydrogenation of 2-(3-methoxy-4-nitrophenyl)ethanol.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
- Hydrogen
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC.
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- Hydrogenation Reactions - safety.pitt.edu. University of Pittsburgh.
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive.
- Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry Portal.
- A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Benchchem.
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Catalytic Hydrogen
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
- The Art of Heterogeneous Catalytic Hydrogen
- Catalytic Hydrogenation in the Liquid Phase.
Sources
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- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 11. youtube.com [youtube.com]
- 12. njhjchem.com [njhjchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 2-(4-amino-3-methoxyphenyl)ethanol
Welcome to the technical support center for handling 2-(4-amino-3-methoxyphenyl)ethanol and related aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common challenge of aniline group oxidation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Core Problem: Understanding Aniline Oxidation
Question 1: Why is the aniline group in my compound, 2-(4-amino-3-methoxyphenyl)ethanol, so susceptible to oxidation?
Answer: The primary reason for the high susceptibility to oxidation lies in the electron-rich nature of the aniline moiety.[1] The amino group (-NH₂) is a potent electron-donating group, which increases the electron density of the benzene ring. This makes the compound more easily oxidized, meaning it can readily lose electrons. In your specific molecule, the methoxy group (-OCH₃) further exacerbates this by also donating electron density into the ring, making the system even more prone to oxidation compared to unsubstituted aniline.[2][3]
Upon exposure to air (oxygen), light, or certain chemical reagents, anilines can oxidize to form a variety of colored byproducts, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[4][5][6] This is why even highly pure aniline can turn from a colorless liquid to a reddish-brown one over time.[6][7]
Question 2: What are the typical visual and spectroscopic signs that my 2-(4-amino-3-methoxyphenyl)ethanol has oxidized?
Answer: The most immediate indicator of oxidation is a change in color.[1] Freshly purified anilines are often colorless or pale yellow. As oxidation proceeds, you will likely observe the solution or the compound itself turning yellow, brown, red, or even dark green to black.[1][6] This is due to the formation of highly conjugated, colored impurities.[1][6]
From a spectroscopic standpoint:
-
UV-Vis Spectroscopy: You may observe the appearance of new absorption bands in the visible region, corresponding to the colored oxidation products.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you might see a decrease in the integration of the amine protons and the appearance of new, complex signals in the aromatic region. In the ¹³C NMR, shifts in the aromatic carbon signals would also be expected.
-
Mass Spectrometry: The appearance of masses corresponding to oxidized species (e.g., M+16 for nitro, M+14 for azoxy dimer) would be a clear indication of oxidation.
Proactive Prevention Strategies
Question 3: What are the most effective general strategies to prevent aniline oxidation during a reaction?
Answer: A multi-pronged approach is often the most successful. Here are the key strategies, categorized for clarity:
| Strategy | Description | Key Considerations |
| Inert Atmosphere | The most critical step is to exclude oxygen from the reaction. This is achieved by working under an inert atmosphere of nitrogen or argon.[1] | Use Schlenk lines or glove boxes for highly sensitive reactions. Ensure all solvents are properly deoxygenated before use.[8][9] |
| Solvent Deoxygenation | Dissolved oxygen in solvents is a common culprit. Solvents should be deoxygenated by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation from a drying agent.[8][9][10] | For routine work, sparging with nitrogen or argon for 15-30 minutes is often sufficient. The freeze-pump-thaw method is more rigorous for highly air-sensitive applications.[8][9] |
| pH Control | The rate of aniline oxidation can be highly dependent on the pH of the reaction medium.[1] | The optimal pH needs to be determined empirically for your specific reaction, as it will depend on the pKa of your aniline derivative and the requirements of the desired reaction.[1] |
| Use of Antioxidants | In some cases, adding a radical scavenger or antioxidant can inhibit oxidation pathways. | Examples include butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[5] This is more common in storage than in active reactions where they might interfere. |
| Temperature Control | Lowering the reaction temperature can slow down the rate of oxidation. | If your desired reaction proceeds at a reasonable rate at a lower temperature, this can be a simple and effective way to minimize side reactions. |
Workflow for an Air-Sensitive Reaction
Below is a diagram illustrating a typical workflow for setting up a reaction to minimize oxidation.
Caption: Workflow for Air-Sensitive Aniline Reactions.
Chemical Protection Strategies
Question 4: My reaction conditions are inherently oxidizing. How can I temporarily protect the aniline group?
Answer: When you cannot avoid oxidizing conditions, the best strategy is to reversibly "mask" the amine functionality using a protecting group.[11] This involves converting the highly reactive amino group into a less reactive functional group, performing your desired reaction, and then regenerating the amine.
For anilines, the most common and effective strategies involve acylation to form amides or carbamates. These groups are significantly less susceptible to oxidation.[12][13]
| Protecting Group | Reagent(s) for Protection | Key Features & Benefits | Reagent(s) for Deprotection |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride[12] | Inexpensive, robust, and significantly reduces the activating effect of the amine.[1] | Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/H₂O).[1] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O)[14][15] | Forms a carbamate. Very stable to a wide range of conditions but easily removed with acid.[14] | Strong acids like trifluoroacetic acid (TFA) or HCl.[15][16] |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu[17][18] | Base-labile protecting group, useful for orthogonal protection strategies. | Mild base, typically piperidine in DMF.[18] |
| Sulfonyl | p-Toluenesulfonyl chloride (TsCl) | Forms a very stable sulfonamide.[19] | Requires harsh conditions for removal (e.g., strong reducing agents). |
Mechanism of Protection by Acylation
The diagram below illustrates why acylation reduces the aniline's susceptibility to oxidation.
Caption: Effect of Acylation on Electron Density.
Experimental Protocols
Protocol 1: General N-Boc Protection of 2-(4-amino-3-methoxyphenyl)ethanol
This protocol describes a standard and reliable method for protecting the aniline group as its tert-butyl carbamate (Boc) derivative.[15]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base such as triethylamine (TEA) (1.5 equiv) or 4-dimethylaminopyridine (DMAP) (0.1 equiv, catalytic). Stir for 5 minutes.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) to the solution, either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess base, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: General Deprotection of an N-Boc Protected Aniline
This protocol details the removal of the Boc group to regenerate the free aniline.[15][16]
-
Setup: Dissolve the N-Boc protected aniline in an appropriate solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically 25-50% v/v in DCM.
-
A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, taking from 30 minutes to a few hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until gas evolution ceases.
-
Isolation: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aniline.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. [Link]
-
(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate. [Link]
-
Methods for the Fmoc protection of aniline. ResearchGate. [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]
-
Aniline - Wikipedia. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. PMC. [Link]
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis. ACS Publications. [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega. ACS Publications. [Link]
-
aniline impurities. Sciencemadness Discussion Board. [Link]
-
The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Oxidation potential of different aliphatic and aromatic amines. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]
-
N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. ResearchGate. [Link]
-
2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. Unknown Source. [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]
-
Efficient degassing and ppm-level oxygen monitoring flow chemistry system. nature.com. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. Unknown Source. [Link]
-
Green Chemistry. ResearchGate. [Link]
-
Spectroscopy of thin polyaniline films deposited during chemical oxidation of aniline. ResearchGate. [Link]
-
Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ResearchGate. [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. [Link]
-
Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. PMC. [Link]
-
(PDF) The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. ResearchGate. [Link]
- CN111056954A - Aniline purification method - Google Patents.
-
Synthetic Procedure for N-Fmoc Amino Acyl-N-Sulfanylethylaniline Linker as Crypto-Peptide Thioester Precursor with Application to Native Chemical Ligation | The Journal of Organic Chemistry. ACS Publications. [Link]
-
23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]
-
Oxidation of Aniline using Different Reaction Pathways | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Stack Exchange. [Link]
-
WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE. WIPO Patentscope. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Electrochemistry of Anilines. II. Oxidation to Dications, Electrochemical and uv/vis Spectroelectrochemical Investigation. DTIC. [Link]
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Technical Support Center: 4-Nitro-3-Methoxyphenethyl Alcohol Reduction
The following technical support guide is structured to address the specific challenges of reducing 4-nitro-3-methoxyphenethyl alcohol to 4-amino-3-methoxyphenethyl alcohol .
This transformation involves two critical chemical behaviors: the reduction of the nitro group and the preservation/solubility management of the phenethyl alcohol tail. The presence of the ortho-methoxy group and the polar alcohol chain creates specific yield-loss vectors (primarily water solubility and incomplete reduction) that this guide addresses.
Ticket Subject: Yield Optimization & Process Troubleshooting Applicable Substrates: 4-nitro-3-methoxyphenethyl alcohol (CAS: 63462-63-3 analogs) Target Product: 4-amino-3-methoxyphenethyl alcohol
Part 1: Diagnostic Logic (Root Cause Analysis)
Before altering your protocol, determine if your yield loss is chemical (incomplete conversion/side reactions) or physical (isolation loss). Use the logic map below to diagnose your specific issue.
Figure 1: Diagnostic decision tree for isolating the source of yield loss in nitro-phenethyl alcohol reductions.
Part 2: Optimized Protocols
Method A: Catalytic Hydrogenation (Gold Standard)
Best for: High purity, scalability, and avoiding metal waste.
The Challenge: The ortho-methoxy group provides steric bulk, and the alcohol tail increases polarity. Standard benzene/ether extractions often fail to recover the product.
Protocol:
-
Solvent System: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Optimization: If solubility of the starting material is poor, use THF/MeOH (1:1).
-
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).
-
Note: If the reaction stalls, switching to Raney Nickel often solves steric hindrance issues, though it requires careful handling (pyrophoric).
-
-
Conditions: 3-5 bar (45-75 psi) H₂, 40-50°C.
-
Critical: Do not exceed 60°C to avoid potential oxidation of the primary alcohol tail.
-
-
Workup (The Yield Killer):
-
Filter catalyst over Celite.[2][3] Wash the cake thoroughly with warm methanol. The product often crystallizes or adsorbs onto the carbon support.
-
Concentrate filtrate.[3]
-
Do not perform an aqueous wash unless necessary. If you must wash, saturate the aqueous layer with NaCl and back-extract with n-Butanol or IPA/DCM (1:3) .
-
Method B: Transfer Hydrogenation (No H₂ Cylinder)
Best for: Small scale (<5g) or labs lacking high-pressure equipment.
Protocol:
-
Dissolve substrate in Ethanol.[3]
-
Add Ammonium Formate (5-10 equivalents) or Hydrazine Hydrate (3-5 equiv).
-
Add 10% Pd/C (catalytic amount).[4]
-
Heat to reflux (or 50°C for Hydrazine).
-
Mechanism: This generates H₂ in situ on the catalyst surface, often driving difficult reductions to completion more effectively than balloon pressure.
Part 3: Troubleshooting FAQs
Q1: The reaction stalls, leaving a spot just below the starting material on TLC. What is it?
Diagnosis: This is likely the Hydroxylamine intermediate (Ar-NHOH).
The Science: The reduction pathway proceeds: Nitro (
-
Increase Temperature: Raise to 50-55°C.
-
Add a Promoter: Add trace amounts of Vanadium (e.g., Vanadyl acetylacetonate) or simply switch to Raney Nickel, which is more aggressive toward the N-O bond [1].
-
Check pH: Slightly acidic conditions can accelerate the elimination of water from the hydroxylamine.
Q2: My crude yield is 40%, but the reaction looked complete. Where is my product?
Diagnosis: Water Solubility. The Science: 4-amino-3-methoxyphenethyl alcohol is an aniline derivative with a polar alcohol tail. It is amphiphilic. If you partitioned between water and Ethyl Acetate (or Ether), a significant portion of your product remained in the water. Solution:
-
Avoid Aqueous Workup: Simply filter the catalyst and evaporate the solvent. If salts are present, triturate the residue with dry DCM or Acetone and filter.
-
Salting Out: If you must use water, saturate the aqueous phase completely with NaCl.
-
Aggressive Extraction: Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction. These solvents are polar enough to pull the amino-alcohol out of the water [2].
Q3: The product turns purple/brown upon drying.
Diagnosis: Oxidation (Air Sensitivity). The Science: Electron-rich anilines (amino group + methoxy group) are prone to oxidation by air, forming quinoid-like impurities (colored). Solution:
-
Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride salt (treat with HCl in ether/dioxane). The salt is stable.
-
Inert Atmosphere: Dry the product under Nitrogen/Argon and store in the dark.
Part 4: Data & Chemical Parameters[4][6][7][8]
Solubility Profile for Extraction Optimization
| Solvent | Solubility of 4-amino-3-methoxyphenethyl alcohol | Recommendation |
| Diethyl Ether | Poor | Avoid for extraction. |
| Ethyl Acetate | Moderate | Use only with minimal water volume. |
| DCM | Moderate | Good for trituration. |
| n-Butanol | High | Best for recovering from water. |
| Water | Moderate/High (pH dependent) | Keep basic (pH > 10) to minimize solubility, but salt out. |
Reaction Pathway & Side Products [3][4][6][7][8][9]
Figure 2: Reduction pathway showing the critical "Stall Point" at the hydroxylamine stage.
References
-
BenchChem Technical Support. (2025).[3] Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield - Workup and Isolation Strategies. Retrieved from
-
ResearchGate. (2017). Alternative methods to reduce nitro group to amine group other than using Pd/C catalyst.[2][10] Retrieved from
-
Google Patents. (2015). CN104910038A - Preparation method of 3-amino-4-methoxyacetanilide (using Hydrazine/Catalyst).[6] Retrieved from
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from
Sources
- 1. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Purification techniques for hydrophilic amino-alcohols from reaction mixtures
Welcome to the technical support center for the purification of hydrophilic amino-alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. Due to their high polarity, zwitterionic potential, and often-excellent water solubility, isolating pure amino-alcohols from complex reaction mixtures can be a formidable task.
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.
Section 1: Foundational Challenges & Initial Strategy
This section addresses the preliminary considerations that form the bedrock of a successful purification strategy. Understanding your molecule's inherent properties is the first and most critical step.
Q1: My amino-alcohol seems to be soluble in everything polar and insoluble in everything non-polar. Where do I even begin?
A1: This is the classic challenge with hydrophilic amino-alcohols. Your starting point is to exploit the dual functionality of the molecule—the amine (basic) and the alcohol (weakly acidic/neutral), which also imparts hydrogen bonding capability.
-
pH Manipulation is Key: The charge state of your molecule is your most powerful lever. The amino group can be protonated (R-NH3+) at low pH, and the alcohol can be deprotonated (R-O-) at very high pH (though less common). This charge manipulation dramatically alters solubility and is the basis for techniques like liquid-liquid extraction and ion-exchange chromatography.
-
Think Beyond Simple Polarity: Instead of just "polar" vs. "non-polar," consider different types of polar interactions. Can it hydrogen bond? Does it chelate metals? Is it zwitterionic at a certain pH? Answering these questions will guide your technique selection.
A logical first step is to determine the pKa of the amino group. This will inform the pH range for effective extraction and ion-exchange chromatography.
Section 2: Troubleshooting Crystallization
Crystallization is often the most desired purification method due to its potential for high purity and scalability. However, the high polarity and strong solvation of amino-alcohols can make inducing crystallization difficult.
Q2: I've tried cooling my reaction mixture, but my amino-alcohol won't crystallize. It just stays as a supersaturated solution. What should I do?
A2: This is a common issue when the compound is too soluble in the chosen solvent. Here’s a systematic approach to induce crystallization:
-
Concentrate the Solution: Your solution may not be sufficiently saturated. Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool again.[1]
-
Induce Nucleation: Crystal growth requires nucleation sites.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation points.[1]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[1]
-
-
Introduce an Anti-Solvent: This is often the most effective technique for highly soluble compounds. An "anti-solvent" (or "bad" solvent) is a solvent in which your compound is insoluble but is miscible with your current solvent ("good" solvent).
-
Procedure: Slowly add the anti-solvent to your concentrated solution at room temperature or slightly warmed, until you see persistent cloudiness (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[2]
-
Q3: My compound isn't crystallizing; instead, it's separating as a thick, viscous liquid or "oiling out." How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[3]
-
Causality: The high concentration of the amino-alcohol and its strong interactions with the solvent can lead to a liquid-liquid phase separation instead of the ordered process of crystallization.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Warm the mixture to redissolve the oil, then add a small amount of additional "good" solvent (10-20%) to lower the saturation point.[1][2] Allow it to cool much more slowly.
-
Change Solvent System: The boiling point of your solvent might be too high, exceeding the melting point of your impure compound. Select a solvent with a lower boiling point.[3]
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a very gradual temperature decrease. This gives the molecules more time to orient themselves into a crystal lattice.
-
Section 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase. For amino-alcohols, this is almost always controlled by pH.
Q4: I'm trying to extract my amino-alcohol from an aqueous solution, but the recovery in the organic layer is very low. Why?
A4: The high hydrophilicity of your compound means it strongly prefers the aqueous phase. To move it into an organic layer, you must neutralize its charge to decrease its water solubility.
-
The Principle of pH Adjustment:
-
To Extract a Basic Amine: You need to deprotonate the ammonium salt (R-NH3+) to the free amine (R-NH2). This is achieved by making the aqueous phase basic. A general rule is to adjust the pH to be at least 2 units above the pKa of the conjugate acid (the ammonium ion).[4][5] At this pH, the amine is in its neutral, more organosoluble form.
-
To Extract an Acidic Compound (away from your amine): Adjust the pH to be at least 2 units below the pKa of the acidic impurity. This keeps the impurity in its neutral form, allowing it to be extracted into an organic solvent while your protonated amino-alcohol (R-NH3+) remains in the aqueous layer.
-
Q5: I've adjusted the pH, but I'm forming a stable emulsion during extraction that won't separate. What can I do?
A5: Emulsions are common when dealing with compounds that have surfactant-like properties or when there are fine particulates present.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help break the emulsion and also decreases the solubility of your organic product in the aqueous layer (salting-out effect).
-
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel. This reduces the energy input that creates emulsions.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.
-
Section 4: Troubleshooting Chromatography
When crystallization and extraction fail to provide adequate purity, chromatography is the next logical step. The choice of technique is critical for polar amino-alcohols.
Q6: My amino-alcohol runs at the solvent front on a standard C18 reversed-phase HPLC column. How can I get it to retain?
A6: This is a classic problem for highly polar molecules. Reversed-phase chromatography separates based on hydrophobicity, and your compound is not hydrophobic enough to interact with the C18 stationary phase.[6][7]
-
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds.[8] It uses a polar stationary phase (like silica, or phases with bonded amino or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8]
-
Solution 2: Ion-Pair Chromatography: Add an "ion-pairing reagent" (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase.[] This reagent has a charged head group that pairs with the charge on your protonated amine and a hydrophobic tail that can interact with the C18 stationary phase, thereby increasing retention.
-
Solution 3: Use an "Aqueous" C18 Column: Some C18 columns are specifically designed to be stable in highly aqueous mobile phases without phase collapse.[6] These can sometimes provide sufficient retention for moderately polar compounds.
Q7: I am using Ion-Exchange Chromatography. My compound binds to the column, but I can't elute it, or it comes off as a very broad peak. What's wrong?
A7: This typically points to an issue with the elution conditions or non-ideal interactions with the stationary phase. Amino-alcohols are often zwitterionic, meaning they possess both positive and negative charges, which can lead to complex interactions.[11][12]
-
Problem: Binding Too Tightly (Cation-Exchange): If your amino-alcohol (protonated as R-NH3+) binds too strongly to a cation-exchange column (with negative charges), you need to increase the elution strength.
-
Increase Salt Concentration: A higher concentration of counter-ions (e.g., Na+ or K+) in the mobile phase will more effectively compete with your compound for binding sites.
-
Change pH: Increasing the pH of the mobile phase will begin to deprotonate your R-NH3+, neutralizing its charge and reducing its affinity for the column.
-
-
Problem: Broad Peaks: Broad peaks can be caused by slow mass transfer or secondary, undesired interactions.
-
Optimize Flow Rate: A slower flow rate can sometimes improve peak shape.
-
Zwitterionic Interactions: Your molecule might be interacting with the stationary phase in multiple ways (ionic, hydrogen bonding). Zwitterionic stationary phases, which contain both positive and negative charges, can sometimes offer unique selectivity for zwitterionic analytes like amino-alcohols.[13][14]
-
Section 5: Post-Purification & General FAQs
Q8: I have my purified amino-alcohol, but it's an oil that stubbornly retains residual solvent (e.g., Ethyl Acetate, DCM). How can I remove the last traces?
A8: Due to their hydrogen-bonding capabilities, polar compounds can form strong associations with residual solvents.
-
High Vacuum Drying: Place the sample under high vacuum (<1 mbar) for an extended period. Gentle heating (if the compound is stable) can help, but be cautious of decomposition.
-
Solvent Trituration/Azeotroping: Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble but which is more volatile and doesn't associate as strongly (e.g., methanol). Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This can help "chase" the more stubborn solvent away.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, dissolving it in water and then freeze-drying is an excellent, albeit slower, method for removing organic solvents.
Visual & Data Aids
Workflow & Decision Making
A general workflow for approaching the purification of a novel hydrophilic amino-alcohol.
Caption: Decision workflow for purification strategy.
Data Tables
Table 1: Common Anti-Solvents for Crystallizing Polar Compounds
| Primary Solvent (Good) | Potential Anti-Solvents (Bad) | Rationale for Pairing |
| Methanol / Ethanol | Diethyl Ether, Hexanes, Toluene | Miscible polar protic solvent with immiscible non-polar aprotic solvents. |
| Water | Acetone, Acetonitrile, Ethanol | Water is highly polar; the anti-solvents are less polar but still miscible. |
| Dimethylformamide (DMF) | Water, Diethyl Ether | Water acts as a polar anti-solvent; ether is a non-polar option. |
| Isopropanol (IPA) | Heptane, Ethyl Acetate | IPA is a moderately polar alcohol paired with non-polar or less polar solvents. |
Experimental Protocols
Protocol 1: Mixed-Solvent Crystallization
-
Dissolution: In an appropriately sized flask, dissolve the crude amino-alcohol in the minimum amount of a hot "good" solvent (e.g., methanol or isopropanol).
-
Anti-Solvent Addition: While the solution is still warm, add a "bad" solvent (e.g., ethyl acetate or hexanes) dropwise with stirring until the solution becomes faintly and persistently cloudy.[2]
-
Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[2]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "bad" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]
-
Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 565-575. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Lindner, W. (2016). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International, 29(3). [Link]
-
Nesterenko, P. N. (2024). Evolution of zwitterionic ion-exchangers used in liquid chromatography. ResearchGate. [Link]
-
SeQuant AB. (2002). Zwitterion Chromatography – ZIC. The Nest Group. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
University of California, Los Angeles. (n.d.). Crystallization. UCLA Chemistry. [Link]
-
Various Authors. (2015). How do I make a crystal of highly polar compounds?. ResearchGate. [Link]
-
Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]
-
Risticevic, S., & Pawliszyn, J. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Journal of Chromatography B, 853(1-2), 1-10. [Link]
-
University of Strasbourg. (n.d.). Guide for crystallization. University of Strasbourg. [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Advanced Materials Technology. [Link]
-
LCGC International. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]
-
University of Colorado Boulder. (n.d.). Solvent Removal. Organic Chemistry at CU Boulder. [Link]
-
Boukhalfa, H., & Gherrou, A. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. SCIENTIFIC STUDY & RESEARCH, X(2), 149-158. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Various Authors. (2021). Why do solvent residues persist in the products extracted via solvent extraction?. Quora. [Link]
-
Myers, A. (n.d.). Remove Sticky Reagents. Harvard University. [Link]
-
Phenomenex. (2022). Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column. Phenomenex. [Link]
-
Reddit. (2024). Removing residual solvent from Oils Tips. r/Chempros. [Link]
- Google Patents. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
Biotage. (2024). Extracting both acidic and basic analytes in a single SLE procedure. Biotage. [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. [Link]
-
Various Authors. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. ResearchGate. [Link]
-
Al Musaimi, O., Bent, C., & Williams, D. R. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Separations, 10(8), 456. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization Solvents for 2-(4-amino-3-methoxyphenyl)ethan-1-ol
Welcome to the technical support guide for the purification of 2-(4-amino-3-methoxyphenyl)ethan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, in-depth troubleshooting protocols, and a systematic workflow for selecting and optimizing a recrystallization solvent for this specific molecule. Our approach is grounded in first principles of physical organic chemistry and extensive field experience to ensure you achieve the highest possible purity and yield.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the target compound and the principles of recrystallization.
Q1: What are the key structural features of 2-(4-amino-3-methoxyphenyl)ethan-1-ol that influence solvent selection?
A1: Understanding the molecule's structure is the first step in developing a purification strategy. 2-(4-amino-3-methoxyphenyl)ethan-1-ol possesses several functional groups that dictate its polarity and solubility:
-
Primary Aromatic Amine (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor. Aromatic amines can sometimes present purification challenges, but their basicity can be exploited for alternative purification methods.[1][2]
-
Primary Alcohol (-OH): A highly polar group that is an excellent hydrogen bond donor and acceptor.
-
Methoxy Group (-OCH₃): A moderately polar ether group.
-
Aromatic Ring: A non-polar, rigid structure.[3]
The combination of these groups makes the molecule amphiphilic, but with a strong overall polar character due to the amine and alcohol functionalities. This suggests that polar solvents will be required to dissolve it.
Q2: What is the fundamental principle of a successful recrystallization?
A2: Recrystallization is a purification technique based on differential solubility.[4] The ideal solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., 0-5 °C).[4][5] This temperature-dependent solubility gradient allows the desired compound to crystallize out of the solution upon cooling, while impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[5][6]
Q3: What defines a "good" recrystallization solvent?
A3: A suitable solvent must meet several criteria for an effective and high-yield purification[4][6]:
-
Significant Solubility Differential: High solubility when hot and low solubility when cold is the most critical factor.[4][5]
-
Inertness: The solvent must not react chemically with the compound being purified.[6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after the product crystallizes).[5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[6]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[7][8]
Q4: Should I use a single solvent or a mixed-solvent system?
A4: A single-solvent system is always preferable for its simplicity. However, it's common that no single solvent provides the ideal solubility characteristics.[5] In such cases, a mixed-solvent system is employed. This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[5][9] The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is reheated to clarify and then cooled slowly.
Section 2: Experimental Protocol - Systematic Solvent Screening
A systematic screening process is the most reliable method for identifying an optimal solvent system. Do not rely on guesswork.
Safety First: Always perform solvent testing in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step-by-Step Solvent Screening Protocol
-
Prepare the Sample: Place approximately 50 mg of your crude 2-(4-amino-3-methoxyphenyl)ethan-1-ol into a small test tube or vial.
-
Select Candidate Solvents: Choose a range of solvents with varying polarities. The table below provides a good starting list.
-
Room Temperature Test: Add the first candidate solvent dropwise to the sample at room temperature, swirling after each addition, up to about 1 mL.
-
Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery upon cooling would be poor.[6] However, it may be a candidate for the "solvent" in a mixed-solvent pair.
-
Observation B: If the compound remains insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.[4]
-
-
Hot Temperature Test: Gently heat the suspension in a water or sand bath towards the solvent's boiling point, continuing to add solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Observation C: If the compound dissolves fully in a reasonable amount of hot solvent, this is an excellent candidate for a single-solvent recrystallization.
-
Observation D: If the compound remains insoluble even at the boiling point after adding 3-4 mL of solvent, it is unsuitable as a single solvent but could potentially be used as an "anti-solvent" in a mixed-solvent system.
-
-
Cooling Test: If the compound dissolved when hot (Observation C), allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observation E: If abundant, well-formed crystals appear, you have identified a strong candidate solvent.
-
Observation F: If no or very few crystals form, it may be that too much solvent was used.[8][10] Try repeating the test with less solvent or by evaporating some solvent before cooling. If crystals still do not form, the solubility differential may not be large enough.
-
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Potential Role |
| Water | 100 | High | Good for polar compounds; may require heat.[9] |
| Methanol | 65 | High | Often a good solvent for polar molecules. |
| Ethanol | 78 | High | A very common and effective recrystallization solvent.[9] |
| Isopropanol (IPA) | 82 | Medium-High | Good alternative to ethanol, less volatile. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may limit the solubility gradient. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent, often used in mixed systems.[9] |
| Dichloromethane (DCM) | 40 | Medium-Low | Low boiling point, less common for recrystallization. |
| Toluene | 111 | Low | Good for less polar compounds; may dissolve impurities well. |
| Heptane/Hexane | 98 / 69 | Low | Unlikely to dissolve the target compound; excellent anti-solvents.[9] |
Diagram: Solvent Selection Workflow
The following diagram illustrates the decision-making process during solvent screening.
Caption: A workflow for systematic solvent screening.
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section provides solutions to common problems.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[8] This is common when a compound's melting point is below the boiling point of the solvent or when the solution is too concentrated or impure.[7][8][11]
-
Solution 1 (Reheat and Dilute): Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[7][8] Allow it to cool much more slowly. A Dewar flask or insulated container can promote slow cooling.
-
Solution 2 (Lower the Temperature Gradient): Try to induce crystallization at a temperature below the compound's melting point. After re-dissolving, cool the solution slowly and, as soon as the first signs of oiling appear, agitate the solution vigorously to break up the oil and encourage nucleation.[7]
-
Solution 3 (Change Solvents): If oiling persists, the solvent's boiling point is likely too high. Select a suitable solvent with a lower boiling point.[7]
Q6: I've cooled the solution, but no crystals have formed. What went wrong?
A6: This is a very common issue that usually points to one of two causes:
-
Cause 1: Too Much Solvent: This is the most frequent reason for crystallization failure.[8] The solution is not saturated enough for crystals to form.
-
Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its theoretical solubility.[8][12]
-
Solution (Induce Crystallization):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic rough edges provide a nucleation site for crystal growth.[10][12]
-
Seeding: Add a tiny crystal of the crude solid material (a "seed crystal") to the solution. This provides a template for ordered crystal growth.[12]
-
-
Q7: My final yield is very low. How can I improve it?
A7: A low yield is typically a result of excessive product loss to the mother liquor.[10]
-
Cause 1: Too Much Solvent: As with the failure to crystallize, using a large excess of solvent will keep a significant portion of your product dissolved even at low temperatures.[12] Use the minimum amount of hot solvent required for dissolution.
-
Cause 2: Premature Cooling/Filtration: Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize crystal precipitation.
-
Cause 3: Inefficient Transfer: Minimize the number of transfers between flasks to avoid physical loss of material. Ensure you rinse the crystallization flask with a small amount of ice-cold mother liquor or fresh cold solvent and transfer this rinse to the filter to recover any remaining crystals.[12]
Q8: The recrystallized product is still impure. What's the next step?
A8: This indicates that the chosen solvent did not effectively discriminate between your product and the impurities, or the cooling was too rapid.
-
Solution 1 (Slow Down): Rapid cooling can trap impurities within the crystal lattice.[7] Repeat the recrystallization and allow the solution to cool to room temperature as slowly as possible without disturbance before moving it to an ice bath.
-
Solution 2 (Re-evaluate the Solvent): The impurity may have a similar solubility profile to your product in that specific solvent. You must re-run the solvent screening process to find a different solvent that leaves the specific impurity behind in the mother liquor.
-
Solution 3 (Consider a Second Recrystallization): A second recrystallization in the same or a different solvent can often remove stubborn impurities.
Q9: As an aromatic amine, this compound is difficult to crystallize. Are there any specific strategies?
A9: Yes, amines can be challenging.[1] If standard methods fail, an effective strategy is to perform a crystallization on a salt derivative.
-
Strategy (Acid-Base Manipulation):
-
Dissolve the crude amine in a suitable organic solvent (like ethyl acetate or isopropanol).
-
Add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise. The corresponding ammonium salt will often have very different solubility properties and may readily crystallize out of the solution in high purity.[1][2]
-
The purified salt can then be collected, and the free amine can be regenerated by dissolving the salt in water, basifying the solution (e.g., with NaHCO₃ or NaOH), and extracting the pure amine back into an organic solvent.
-
Diagram: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. [Link]
-
Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]
-
Problems in recrystallization - Biocyclopedia. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]
-
Recrystallization - Grossmont College. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Recrystallization and Crystallization - University of Rochester. [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. [Link]
- Crystalline form of phenylethanolamine, the preparation thereof and pharmaceutical compositions comprising the same - Google P
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol - PubChem. [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC. [Link]
-
2-((4-Amino-3-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate - PubChem. [Link]
-
2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol - PubChem. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. edu.rsc.org [edu.rsc.org]
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- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 4-Amino-3-Methoxyphenethyl Alcohol
Ticket Subject: Removal of Unreacted Nitro Precursors (4-nitro-3-methoxyphenethyl alcohol) Applicable Compound: 4-amino-3-methoxyphenethyl alcohol (AMPA) CAS Registry Number: (Analogous to 4-hydroxy variants, specific CAS for amino-alcohol derivative varies by salt form) Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]
Executive Summary
The reduction of 4-nitro-3-methoxyphenethyl alcohol to 4-amino-3-methoxyphenethyl alcohol is a standard transformation, typically achieved via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl, SnCl₂).[1][2][3][4]
The Core Challenge: The primary impurity, the unreacted nitro precursor, is structurally similar to the product but lacks the basic amine functionality.[4] The most efficient purification strategy exploits this difference in basicity (
This guide details a Self-Validating Acid-Base Extraction Protocol designed to achieve >98% purity without column chromatography.
Module 1: The "Gold Standard" Extraction Protocol
User Question: "I reduced my nitro compound, but TLC shows a persistent yellow spot (the starting material) moving faster than my amine. How do I remove it without running a column?"
Technical Resolution: You must utilize the basicity of the aniline nitrogen. The nitro group is non-basic.[4] By controlling pH, you can toggle the solubility of the product between aqueous and organic phases, leaving the neutral nitro impurity behind.[4]
The Protocol (Step-by-Step)
Prerequisites:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][3][4] Note: EtOAc is preferred for greener chemistry, but DCM is better if the amine is highly soluble in water.[4]
-
Base: 2M NaOH or Saturated
.
Phase 1: Protonation & Sequestration [1][2][3][4]
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Acid Wash: Extract the organic layer with 1M HCl (
mL).[4] -
Separation: Separate the layers.
Phase 2: Neutralization & Recovery
-
Basification: Cool the combined aqueous extracts to
(ice bath). Slowly add 2M NaOH until pH .-
Observation: The solution will likely turn cloudy as the free base amine precipitates or oils out.
-
-
Salting Out (Critical Step): Add solid NaCl to the aqueous mixture until saturated.
-
Back-Extraction: Extract the basic aqueous layer with fresh EtOAc (
mL).[1][2][3][4] -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Module 2: Visualization of the Workflow
The following diagram illustrates the logical flow of the Acid-Base separation, highlighting the fate of the impurity at each stage.
Caption: Figure 1. Acid-Base Extraction Logic Flow. The process isolates the amine by temporarily converting it to a water-soluble salt, leaving the non-basic nitro impurity in the organic waste stream.[3]
Module 3: Troubleshooting & FAQs
Ticket #402: "I lost my product! It didn't come back into the organic layer after basifying." [3]
| Potential Cause | Scientific Explanation | Corrective Action |
| High Water Solubility | The alcohol group ( | 1.[2][4] Salting Out: Did you saturate with NaCl? If not, add salt now.2.[4] Solvent Switch: Use n-Butanol or DCM instead of EtOAc for the back-extraction. n-Butanol is excellent for polar amines.[1][2][3][4] |
| Incomplete Basification | The pH is not high enough to fully deprotonate the ammonium salt ( | Check pH with a calibrated probe or paper.[2][4] Ensure pH > 10. The |
Ticket #405: "The product turned dark brown/black during drying." [4]
-
Diagnosis: Aniline derivatives are prone to oxidation (forming azo/azoxy compounds or polymerization) when exposed to air and light.[3][4]
-
Resolution:
-
Nitrogen Flush: Always evaporate solvents under a nitrogen atmosphere if possible.[2][4]
-
Speed: Do not leave the free base in solution overnight. Isolate and store immediately at -20°C.
-
Salt Formation: If long-term storage is needed, convert the free base back to the HCl salt (add 1M HCl in ether).[4] The salt form is significantly more stable against oxidation.[4]
-
Ticket #409: "I still see a faint nitro spot on TLC after extraction."
-
Diagnosis: Emulsion or physical entrainment of the organic layer into the aqueous phase during separation.
-
Resolution:
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] (Standard reference for general workup and purification of aniline derivatives). [1][3][4]
-
NIST Chemistry WebBook. Homovanillyl alcohol (Related Structure Properties). National Institute of Standards and Technology.[3][4] (Used for pKa and solubility estimation of the phenethyl alcohol scaffold). [1][3][4]
-
Google Patents. WO2016067182A2 - Process for the preparation of amino alcohol derivatives.[1][2][3][4] (Provides industrial context for the reduction and isolation of similar amino-alcohol intermediates).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry. Oxford University Press.[2][4] (Source for theoretical grounding of acid-base extraction and amine basicity).[1][2][3][4] [1][3][4]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(4-amino-3-methoxyphenyl)ethan-1-ol
Introduction: Beyond the Spectrum, A Structural Narrative
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel or synthesized small molecules is a foundational pillar of progress. 2-(4-amino-3-methoxyphenyl)ethan-1-ol, a substituted phenylethanolamine derivative, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure, featuring a substituted aromatic ring and a flexible ethanolamine sidechain, contains a wealth of information that can be precisely decoded using 1H NMR.
This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide you, my fellow researchers, with a comprehensive framework for not only interpreting the 1H NMR spectrum of this specific molecule but also for understanding the underlying principles that govern the observed phenomena. We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the insights gleaned from NMR with those from other analytical techniques, empowering you to approach your own structural challenges with confidence and scientific rigor.
Part 1: The Experimental Blueprint - Acquiring a High-Fidelity Spectrum
The quality of any spectral interpretation is fundamentally limited by the quality of the initial data. A robust experimental protocol is therefore not a mere formality but a prerequisite for trustworthy results. The following protocol is designed to yield a high-resolution 1H NMR spectrum suitable for detailed structural analysis.
Step-by-Step Protocol for 1H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 2-(4-amino-3-methoxyphenyl)ethan-1-ol. The purity of the analyte is critical to avoid signals from residual solvents or synthetic precursors.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
-
Solvent Selection - A Critical Choice:
-
Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Rationale: The key advantage of DMSO-d6 is its ability to slow down the rate of proton exchange. This allows for the observation of signals from the hydroxyl (-OH) and amine (-NH2) protons, which often appear as sharp, well-defined peaks and may even show coupling to adjacent protons.[1] In protic solvents like methanol-d4 or D2O, these signals would broaden or disappear entirely due to rapid exchange with the solvent's deuterium.
-
Alternative: Deuterated chloroform (CDCl3) can be used, but the -OH and -NH2 protons will likely appear as broad, less distinct singlets and their chemical shifts will be highly dependent on concentration and temperature.[2]
-
-
Internal Standard:
-
Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the NMR tube.
-
Rationale: TMS is the universally accepted internal standard (0 ppm) for 1H NMR.[3] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most analyte signals.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate (typically 298 K).
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.
-
Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
D2O Exchange Experiment (Optional but Recommended):
-
After acquiring the initial spectrum, add a single drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
Rationale: The labile protons of the -OH and -NH2 groups will exchange with the deuterium from D2O, causing their corresponding signals to disappear from the spectrum. This is a definitive method for identifying these exchangeable protons.
-
Part 2: Deconstructing the Spectrum - A Proton-by-Proton Analysis
The structure of 2-(4-amino-3-methoxyphenyl)ethan-1-ol has several distinct proton environments. By analyzing the four key pieces of information in the spectrum—chemical shift, integration, multiplicity, and coupling constants—we can assign each signal to its corresponding protons.[2]
The protons are labeled as follows for clarity:
-
Aromatic Ring Protons: H(a), H(b), H(c)
-
Ethyl Sidechain: H(d) (benzylic CH2), H(e) (methine CH-OH)
-
Substituents: H(f) (amine NH2), H(g) (methoxy OCH3), H(h) (hydroxyl OH)
Predicted 1H NMR Data and Interpretation
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Interpretation |
| H(g) (-OCH3) | ~ 3.80 | Singlet (s) | N/A | 3H | The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic for methoxy groups on an aromatic ring.[4] |
| H(d) (-CH2-Ar) | ~ 2.65 | Doublet (d) | J(d,e) ≈ 6-7 Hz | 2H | These benzylic protons are shifted downfield by the adjacent aromatic ring.[5] They are coupled only to the methine proton H(e), resulting in a doublet. |
| H(e) (-CH-OH) | ~ 4.55 | Triplet (t) or dd | J(e,d) ≈ 6-7 Hz | 1H | This proton is significantly deshielded by both the adjacent hydroxyl group and the aromatic ring. It is coupled to the two equivalent H(d) protons, appearing as a triplet (or a doublet of doublets if coupling to the -OH proton is resolved). |
| H(f) (-NH2) | ~ 4.90 (variable) | Broad Singlet (br s) | N/A | 2H | The chemical shift of amine protons is highly variable and depends on solvent, temperature, and concentration.[2] The signal is often broadened due to quadrupole effects from the nitrogen atom and chemical exchange. This peak will disappear upon D2O exchange. |
| H(h) (-OH) | ~ 5.10 (variable) | Broad Singlet (br s) or t | N/A | 1H | Similar to the amine protons, the hydroxyl proton's chemical shift is variable.[2] It typically appears as a broad singlet but can sometimes couple to H(e). This peak will also disappear upon D2O exchange. |
| H(c) | ~ 6.55 | Doublet of Doublets (dd) | J(ortho) ≈ 8.0 Hz, J(meta) ≈ 2.0 Hz | 1H | This proton has two different neighbors: H(b) (ortho) and H(a) (meta). It will be split by H(b) with a large ortho coupling constant and by H(a) with a smaller meta coupling constant, resulting in a doublet of doublets.[6] The electron-donating -NH2 and -OCH3 groups shield this position, shifting it upfield relative to benzene (7.3 ppm).[7] |
| H(a) | ~ 6.65 | Doublet (d) | J(meta) ≈ 2.0 Hz | 1H | This proton is only coupled to H(c) via a small meta coupling. The strong ortho-directing -OCH3 group provides significant shielding. |
| H(b) | ~ 6.75 | Doublet (d) | J(ortho) ≈ 8.0 Hz | 1H | This proton is ortho to the ethyl group and meta to the -OCH3 group. It is coupled only to H(c) with a large ortho coupling constant. |
Part 3: A Comparative Perspective - NMR in the Analytical Toolkit
While 1H NMR is exceptionally powerful for elucidating the proton framework of a molecule, a comprehensive characterization relies on a multi-technique approach. Here’s how 1H NMR data compares and contrasts with other common analytical methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1H NMR Spectroscopy | Precise proton environment, connectivity through coupling, and relative proton count. | Unambiguous structural information about the H-framework. Quantitative. | Does not directly observe non-protonated atoms (e.g., quaternary carbons). Can be complex for large molecules. |
| 13C NMR Spectroscopy | Number of unique carbon environments and general chemical environment (sp3, sp2, C=O). | Complements 1H NMR by providing the carbon skeleton. Aromatic carbons appear in the 120-150 ppm range.[5] | Inherently low sensitivity, requiring more sample or longer acquisition times. Does not typically show C-C coupling. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Extremely high sensitivity. Confirms the molecular formula (with high-resolution MS). Fragmentation can provide structural clues. | Isomer differentiation can be difficult or impossible. Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Quick and easy method to identify key functional groups. Expect to see broad O-H and N-H stretches (~3300-3500 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).[4] | Provides limited information about the overall molecular skeleton. Not suitable for detailed structural elucidation on its own. |
This comparison underscores that while MS and IR can quickly confirm the molecular formula and functional groups, only NMR spectroscopy can piece together the precise atomic puzzle, revealing the exact connectivity and stereochemistry of the molecule.
Part 4: Visualizing the Workflow
To streamline the process from sample to structure, the following workflow diagram illustrates the logical steps involved in a comprehensive NMR interpretation.
Caption: Workflow for 1H NMR spectral interpretation.
Conclusion
The 1H NMR spectrum of 2-(4-amino-3-methoxyphenyl)ethan-1-ol is a rich tapestry of information. By systematically analyzing each signal's chemical shift, integration, and multiplicity, we can confidently reconstruct the molecule's structure, proton by proton. This guide provides a robust framework, grounded in established spectroscopic principles and best practices, to navigate this process. The true power of NMR lies not just in viewing a spectrum but in understanding the story it tells about the molecule's electronic and structural landscape. By integrating this detailed NMR analysis with complementary techniques like mass spectrometry and IR spectroscopy, researchers can achieve an unassailable level of confidence in their structural assignments, paving the way for further discovery.
References
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
European Journal of Organic Chemistry. (n.d.). Supporting Information for "Synthesis of Substituted 3,4-Dihydro-2H-pyrrole 1-Oxides and Their Conversion to Pyrrolidine and Pyrrole Derivatives". [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
Chemistry – A European Journal. (n.d.). Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS...[Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). [Link]
-
University of Connecticut. (n.d.). Bio NMR spectroscopy. [Link]
-
SpectraBase. (n.d.). Phenethylamine. [Link]
-
ResearchGate. (2007, September 14). Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano. [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]
-
University of Wisconsin-Madison, ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Thoreauchem. (n.d.). 2-(4-amino-3-methoxyphenyl)ethan-1-ol-1596780-05-0. [Link]
-
ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol.[Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4′-methoxy Phenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one. [Link]
-
Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]
Sources
HPLC method development for separating amino-phenethyl alcohols from impurities
This guide outlines a logical, science-driven strategy for developing a stability-indicating HPLC method for amino-phenethyl alcohols. By systematically comparing column chemistries, optimizing mobile phase parameters, and establishing clear system suitability criteria, a robust and reliable method can be established. This developed method serves as the foundation for a full validation study according to ICH Q2(R1) guidelines, which would formally assess parameters like accuracy, precision, specificity, linearity, and range. [16][17][30][31]
References
-
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Method Development & Validation (Stability-Indicating) Source: Pharmazug URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ICH URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]
-
Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: PMC (PubMed Central) URL: [Link]
-
Title: ICH Guideline Practice: A Validated Stability Indicating RP-UPLC Method Development Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases Source: PubMed URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Phenylethanolamine Source: PubChem URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column Source: SIELC Technologies URL: [Link]
-
Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]
-
Title: A review on method development by hplc Source: SciSpace URL: [Link]
-
Title: Phenylethanolamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: HPLC Column Selection: Core to Method Development (Part I) Source: Welch Materials URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography Source: Separation Science URL: [Link]
-
Title: HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization Source: ResearchGate URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection Source: ResearchGate URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Phenethyl alcohol Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: HPLC chromatograms of 2-phenylethylamine metabolites Source: ResearchGate URL: [Link]
-
Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: PMC (PubMed Central) URL: [Link]
-
Title: Phenethyl alcohol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances Source: Inchem.org URL: [Link]
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- 18. lcms.cz [lcms.cz]
Technical Comparison: Reactivity & Metabolic Profile of 4-Amino-3-Methoxyphenethyl Alcohol vs. Tyramine
This guide provides a technical comparison between 4-amino-3-methoxyphenethyl alcohol and tyramine , focusing on their distinct nucleophilic profiles, metabolic stabilities, and applications in drug development.
Executive Summary
Tyramine is a classic biogenic trace amine and sympathomimetic agent characterized by a highly reactive aliphatic amine and a phenol.[1][2][3] It is a potent substrate for Monoamine Oxidase (MAO), leading to significant biological effects (e.g., the "cheese effect").
4-Amino-3-methoxyphenethyl alcohol represents a distinct structural class. Unlike tyramine, its primary nitrogen is an aniline (aromatic amine), and its side chain is an alcohol , not an amine. This structural inversion drastically alters its reactivity (lowering basicity by ~6 orders of magnitude) and renders it inert to MAO degradation, positioning it as a metabolically stable scaffold for bioconjugation or prodrug design.
Structural & Physicochemical Analysis[4]
The fundamental difference lies in the electronic environment of the nitrogen atom and the nature of the side chain.
| Feature | Tyramine | 4-Amino-3-methoxyphenethyl alcohol |
| Structure | 4-(2-aminoethyl)phenol | 4-amino-3-methoxybenzeneethanol |
| Primary Nucleophile | Aliphatic Amine (-CH₂CH₂NH₂) | Aromatic Amine (Aniline, Ar-NH₂) |
| Secondary Functional Group | Phenol (Ar-OH) | Primary Alcohol (-CH₂CH₂OH) |
| Nitrogen pKa (Conjugate Acid) | ~10.5 (Highly Basic) | ~4.5 (Weakly Basic) |
| Electronic Character | Electron-rich aromatic ring (Phenol) | Electron-rich aromatic ring (Aniline + Methoxy) |
| MAO Substrate? | Yes (High affinity) | No (Lacks oxidizable amine site) |
| LogP (Predicted) | ~0.7 | ~0.9 |
Graphviz Diagram: Structural & Reactivity Comparison
Caption: Structural divergence dictates reactivity. Tyramine follows classic amine pathways, while the alcohol derivative offers aniline-specific chemistry and MAO resistance.
Chemical Reactivity Guide
A. Nucleophilicity & Acylation
-
Tyramine: The aliphatic amine is a potent nucleophile. In the presence of acyl chlorides or NHS-esters at neutral/basic pH (7.5–8.5), the amine reacts exclusively over the phenol.
-
4-Amino-3-methoxyphenethyl alcohol: The aniline nitrogen is significantly less nucleophilic due to resonance delocalization into the ring.
-
Implication: Standard amine coupling protocols (e.g., EDC/NHS) will be sluggish.
-
Optimization: Requires catalysis (e.g., DMAP) or highly reactive electrophiles (anhydrides).
-
Selectivity: Competitive acylation can occur at the primary alcohol side chain. Chemoselective N-acylation requires precise pH control (pH < 5 favors aniline protonation less than aliphatic amines, but nucleophilicity is low; actually, at neutral pH, aniline is free base but weak. The alcohol is neutral. Kinetic control usually favors the aniline over the alcohol, but less distinctively than amine vs. phenol).
-
B. Redox Chemistry
-
Tyramine: Susceptible to phenolic oxidation (radical formation), often leading to polymerization or oxidative coupling.
-
4-Amino-3-methoxyphenethyl alcohol: The aniline moiety is highly prone to oxidation, potentially forming quinonimines or diazo species upon exposure to air/oxidants. The 3-methoxy group (electron-donating) further activates the ring, making it more electron-rich and susceptible to oxidation than tyramine.
C. Orthogonal Chemistry (Diazotization)
-
Unique to 4-Amino-3-methoxyphenethyl alcohol: The aniline group allows for diazotization (reaction with NaNO₂/HCl). This converts the amine into a diazonium salt (
), which can undergo:-
Sandmeyer Reactions: Substitution with -Cl, -Br, -CN.
-
Azo Coupling: Reaction with electron-rich aromatics to form azo dyes.
-
Note: Tyramine cannot undergo this chemistry; its amine forms an unstable N-nitroso species.
-
Biological & Metabolic Performance[5]
A. Monoamine Oxidase (MAO) Susceptibility[6]
-
Tyramine: A primary substrate for MAO-A and MAO-B.
-
4-Amino-3-methoxyphenethyl alcohol: Not a substrate for MAO.
-
Reasoning: It lacks the aliphatic amine pharmacophore. The side chain is already an alcohol.
-
Metabolic Fate: Likely metabolized by Alcohol Dehydrogenase (ADH) to the corresponding phenylacetic acid derivative (4-amino-3-methoxyphenylacetic acid), or via Phase II conjugation (Glucuronidation/Sulfation) at the alcohol or aniline.
-
B. Sympathomimetic Potential[1][2][3][4][5][6][9]
-
Tyramine: Indirect sympathomimetic (displaces norepinephrine from vesicles).
-
4-Amino-3-methoxyphenethyl alcohol: Predicted to have negligible sympathomimetic activity . The loss of the basic nitrogen prevents uptake by monoamine transporters (DAT/NET) and binding to adrenergic receptors.
Experimental Protocols
Protocol 1: Chemoselective Labeling (Differentiation Strategy)
Objective: To demonstrate the reactivity difference between the aliphatic amine of Tyramine and the aniline of the alcohol derivative.
Materials:
-
Compound B: 4-Amino-3-methoxyphenethyl alcohol
-
Reagent: Acetic Anhydride (1.0 equiv)
-
Solvent: Dichloromethane (DCM)
Workflow:
-
Preparation: Dissolve 1 mmol of substrate in 5 mL DCM.
-
Tyramine Reaction: Add 1.0 equiv Acetic Anhydride. Stir at 0°C for 15 min.
-
Result: Quantitative conversion to N-acetyltyramine . The aliphatic amine reacts instantly.
-
-
Alcohol Derivative Reaction: Add 1.0 equiv Acetic Anhydride. Stir at 0°C for 15 min.
-
Result: <10% conversion.[5] The aniline is too sluggish at low temp without base catalyst.
-
Modification: Add 1.0 equiv Pyridine and heat to 40°C for 1 hour to achieve N-acetylation.
-
-
Validation: Monitor via TLC (MeOH/DCM 1:9). Tyramine spot shifts immediately; Aniline derivative requires heat/base.
Protocol 2: Diazonium Coupling (Unique to Aniline Derivative)
Objective: To utilize the aniline handle for bio-orthogonal conjugation (Azo coupling).
-
Diazotization: Dissolve 4-amino-3-methoxyphenethyl alcohol (1 mmol) in 2M HCl (5 mL) at 0°C.
-
Activation: Dropwise add NaNO₂ (1.1 mmol) in water. Stir 20 min at 0-5°C. Solution turns clear/yellow.
-
Coupling: Add this solution to a buffered solution (pH 9) of a phenol-containing protein or scaffold (e.g., Tyrosine residue mimic).
-
Observation: Immediate formation of a colored (orange/red) Azo bond .
-
Control: Perform same steps with Tyramine. Result: No color change (N-nitroso formation only, no coupling).
Graphviz Diagram: Metabolic Fate & Reactivity Flow
Caption: Tyramine is processed by MAO, carrying risks of hypertensive crisis if inhibited.[2][3][9][4][5][8] The alcohol derivative bypasses MAO, utilizing ADH pathways for safer clearance.
References
-
PubChem. (2025).[1] Tyramine: Compound Summary and Reactivity Profile. National Library of Medicine. [Link]
-
Gillman, P. K. (2018).[8] A reassessment of the safety profile of monoamine oxidase inhibitors: elucidating tired old tyramine myths. Journal of Neural Transmission.[8] [Link]
-
Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols (Reactivity Context).[Link]
Sources
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- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Tyramine (FDB000433) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 8. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Purity of 2-(4-amino-3-methoxyphenyl)ethan-1-ol Using Thin-Layer Chromatography Stains
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety and efficacy. The compound 2-(4-amino-3-methoxyphenyl)ethan-1-ol is a key structural motif found in various pharmacologically active molecules. Its synthesis can yield impurities, including unreacted starting materials, byproducts, or degradation products, which can have unintended biological effects.[1] Therefore, a robust, rapid, and reliable method for purity assessment is paramount.
Thin-Layer Chromatography (TLC) remains an indispensable tool in the modern organic chemistry lab for its simplicity, speed, and low cost.[2] When coupled with a strategic selection of chemical stains, TLC transforms from a simple separation technique into a powerful qualitative tool for impurity profiling. This guide provides an in-depth comparison of various TLC stains for validating the purity of 2-(4-amino-3-methoxyphenyl)ethan-1-ol, explaining the causality behind experimental choices to ensure a self-validating and trustworthy protocol.
Understanding the Analyte: A Multi-Functional Molecule
To effectively select our analytical tools, we must first understand the chemical nature of our target. 2-(4-amino-3-methoxyphenyl)ethan-1-ol possesses three key functional groups that will govern its chromatographic behavior and its reactivity with visualization reagents:
-
Primary Aromatic Amine (-NH₂): A nucleophilic and basic group.
-
Phenolic Ether (Methoxy group on a benzene ring): The aromatic ring allows for UV absorption.
-
Primary Alcohol (-OH): A polar, nucleophilic, and oxidizable group.
The presence of both a primary amine and a primary alcohol makes the molecule quite polar.
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 3-Methoxy-4-aniline Derivatives
This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 3-methoxy-4-aniline derivatives. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization of aromatic compounds. This document moves beyond a simple recitation of procedures to explain the underlying principles that govern the interaction of these molecules with UV-Vis light, thereby enabling a deeper understanding of their electronic properties.
Introduction: The Significance of 3-Methoxy-4-aniline Derivatives and their Electronic Spectra
3-Methoxy-4-aniline and its derivatives are important structural motifs in medicinal chemistry and materials science. The electronic properties of these compounds, which can be readily probed by UV-Vis spectroscopy, are of fundamental importance to their application. The position and intensity of absorption bands in the UV-Vis spectrum are directly related to the electronic transitions within the molecule. These transitions are, in turn, highly sensitive to the nature of substituent groups on the aromatic ring and the polarity of the solvent environment.
The aniline chromophore, the fundamental unit in these molecules, exhibits characteristic absorption bands arising from π → π* transitions of the benzene ring and n → π* transitions associated with the lone pair of electrons on the nitrogen atom.[1] The presence of a methoxy group (-OCH₃) at the 3-position and an amino group (-NH₂) at the 4-position, both of which are auxochromes, significantly influences the electronic absorption spectrum. Substituents on the amino group or at other positions on the aromatic ring can further modulate these properties, leading to predictable shifts in the absorption maxima (λmax).
This guide will explore these substituent and solvent effects through a comparative analysis, supported by experimental data from the scientific literature and detailed experimental protocols.
Experimental Protocol: Acquiring High-Fidelity UV-Vis Absorption Spectra
The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectra of 3-methoxy-4-aniline derivatives. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality data suitable for comparative analysis.
Materials and Equipment
-
3-Methoxy-4-aniline derivative of interest
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the 3-methoxy-4-aniline derivative using an analytical balance.
-
Dissolve the compound in a known volume (e.g., 100 mL) of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL). Ensure complete dissolution; gentle warming or sonication may be employed if necessary.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis. A typical starting point is to prepare a 10 µg/mL solution. The ideal concentration should yield an absorbance maximum in the range of 0.5 - 1.5 absorbance units (AU) to ensure linearity and accuracy.
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill both the reference and sample cuvettes with the pure solvent being used for the analysis.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it several times with the working solution of the 3-methoxy-4-aniline derivative.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the sample cuvette in the sample holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Record the absorbance at each λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl , where:
-
A is the absorbance at λmax
-
ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)
-
c is the molar concentration of the solution (in mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Diagram of the Experimental Workflow
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Comparative Analysis of UV-Vis Absorption Characteristics
The UV-Vis absorption spectra of 3-methoxy-4-aniline derivatives are primarily characterized by two main absorption bands, often referred to as the B-band (benzenoid) and the E-band (ethylenic), which arise from π → π* transitions within the benzene ring. The presence of the amino and methoxy groups causes a bathochromic (red) shift of these bands compared to unsubstituted benzene. The introduction of various substituents at the 4-amino group or other positions on the ring allows for a systematic study of their electronic effects.
Effect of Substituents on λmax
The electronic nature of the substituent at the 4-amino position significantly influences the position of the absorption maxima.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl groups, will generally cause a slight bathochromic shift in the λmax. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which decreases the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO₂) or acetyl (-COCH₃), will lead to a more significant bathochromic shift.[2] This is because these groups extend the π-conjugation of the system and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap and shifting the absorption to longer wavelengths. For instance, the λmax of p-nitroaniline is significantly red-shifted compared to aniline.[3]
The following table provides a comparative summary of the expected UV-Vis absorption characteristics of various 3-methoxy-4-aniline derivatives based on data from closely related aniline compounds.
| Derivative | Substituent at 4-Amino Group | Expected Electronic Effect | Expected Shift in λmax |
| 3-Methoxy-4-aniline | -H | Reference | - |
| N-Methyl-3-methoxy-4-aniline | -CH₃ | Electron-Donating (Inductive) | Slight Bathochromic |
| N-Acetyl-3-methoxy-4-aniline | -COCH₃ | Electron-Withdrawing (Resonance) | Bathochromic |
| 3-Methoxy-4-nitroaniline | -NO₂ (on ring) | Strongly Electron-Withdrawing | Significant Bathochromic |
Solvatochromic Effects
The polarity of the solvent can also have a profound effect on the UV-Vis absorption spectra of 3-methoxy-4-aniline derivatives, a phenomenon known as solvatochromism.
-
π → π Transitions:* For the primary π → π* transitions in these "push-pull" systems (with electron-donating amino and methoxy groups and potentially an electron-withdrawing substituent), the excited state is generally more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift .[3]
-
n → π Transitions:* For n → π* transitions, which are often weaker and may be observed as a shoulder on the main absorption band, an increase in solvent polarity typically leads to a hypsochromic (blue) shift . This is because the non-bonding electrons are stabilized by hydrogen bonding with polar protic solvents, which lowers the energy of the ground state and increases the energy gap for the transition.
The following table illustrates the expected solvatochromic shifts for a representative 3-methoxy-4-aniline derivative in solvents of varying polarity.
| Solvent | Polarity | Expected Effect on π → π* λmax |
| Cyclohexane | Non-polar | Shorter λmax |
| Ethanol | Polar Protic | Longer λmax |
| Acetonitrile | Polar Aprotic | Intermediate λmax |
Mechanistic Insights from Molecular Orbital Theory
The observed UV-Vis absorption characteristics can be rationalized using molecular orbital (MO) theory. The absorption of UV-Vis light promotes an electron from a lower energy molecular orbital to a higher energy one. In 3-methoxy-4-aniline derivatives, the most important transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Diagram of Electronic Transitions
Caption: Electronic transitions in a typical aniline derivative.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of the absorbed light. Substituents and solvents that decrease this energy gap will cause a bathochromic shift, while those that increase the gap will result in a hypsochromic shift. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the energies of these molecular orbitals and predict the UV-Vis absorption spectra, providing a powerful tool for corroborating experimental findings.
Conclusion
The UV-Vis absorption characteristics of 3-methoxy-4-aniline derivatives are a rich source of information about their electronic structure. By systematically varying substituents and the solvent environment, it is possible to tune the absorption properties of these compounds for specific applications. A thorough understanding of the principles of electronic transitions, substituent effects, and solvatochromism, as outlined in this guide, is essential for any researcher working with these and related aromatic compounds. The combination of careful experimental work and theoretical analysis provides a robust framework for the characterization and rational design of novel molecules with desired photophysical properties.
References
- Holzer, W. Synthesis and NMR-Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy- 4-acyl-1-phenyl-2-pyrazolin-5-ones. University of Vienna.
- Parmar, S. S., et al. Synthesis of substituted anilino-3-methoxy-4-substituted acetoxy) benzylidenes and their monoamine oxidase inhibitory and anticonvulsant properties. Journal of Pharmaceutical Sciences, 65(11), 1678-81 (1976).
- Sivaranjini, T., et al. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056-1057, 176-188 (2014).
- Ilies, M. A., et al. UV-Vis spectra of the Schiff base 3 (blue line) and complex 4 (red line) in MeOH at a concentration of 10⁻⁵ M.
- International Journal of Scientific & Technology Research. Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. ijstr.org.
- Jayaseelan, P., et al. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PMC.
- Saeed, A., et al. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7027 (2022).
- ResearchGate. UV-Vis spectra of Schiff base ligand and its metal (II) complexes.
- Krasavin, M., et al. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188 (2024).
- Rasayan Journal of Chemistry. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI.
- ResearchGate. (A) UV‐Vis absorption and (B) emission spectra of the three...
- Popov, A. V., et al. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank, 2021(4), M1289 (2021).
- Bhuvaneshwari, D. S. & Elango, K. P. Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
- Kosenkov, D. & Slipchenko, L. V. Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry A, 115(4), 392-401 (2011).
- de Oliveira, H. S., et al. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(8), 223 (2025).
- Li, J., et al. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. RSC Advances, 13(49), 33736-33742 (2023).
- Godfrey, M. & Murrell, J. N. Electronic spectra and structure of nitroanilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-84 (1964).
- Mary, Y. S., et al. Spectroscopic (Ft–Ir, Ft–Raman, Uv–Vis–Nir) Investigations, Quantum Chemical Analysis (Pes, Mep, Homo–Lumo, Fmo, Nlo) And Molecular Docking Studies of Quinoxaline. Journal of Chemical and Pharmaceutical Sciences, 17(2) (2024).
- Konovalov, A. I., et al. Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. MDPI.
- Ahmed, S. A., et al. Quantum-Chemical and Solvatochromic analysis of solvent effects on the Electronic Absorption Spectra of Some Benzodiazepine Derivatives.
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Safety Operating Guide
Personal protective equipment for handling 2-(4-Amino-3-methoxyphenyl)ethan-1-ol
A Researcher's Guide to Safely Handling 2-(4-Amino-3-methoxyphenyl)ethan-1-ol
Authoritative, In-Depth Guidance for Laboratory Professionals
The structural similarity to other aromatic amino alcohols suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested, inhaled, or absorbed through the skin. This guide provides a robust framework for mitigating these potential risks, ensuring both personal safety and experimental integrity.
I. Hazard Assessment and Engineering Controls
Before any handling of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, a thorough risk assessment is mandatory. The primary engineering control for handling this and similarly classified compounds is a certified chemical fume hood. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood to minimize inhalation exposure.
The work area should be equipped with an accessible eyewash station and a safety shower. Ensure that these safety features are tested regularly and are unobstructed.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is your primary line of defense against direct exposure. The following table outlines the minimum required PPE for handling 2-(4-Amino-3-methoxyphenyl)ethan-1-ol.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against accidental splashes to the eyes and face. Aromatic amines can be corrosive or irritant to the eyes. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended handling periods. | Provides a barrier against skin contact. Aromatic amines can be absorbed through the skin. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully-buttoned laboratory coat, preferably made of a chemical-resistant material. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or poor ventilation. | While a fume hood is the primary control, a respirator adds a layer of protection against inhalation of any aerosols or vapors. Always consult with your institution's environmental health and safety department for respirator fit testing and selection. |
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
A. Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
B. Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
C. Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Isolate : If safe to do so, isolate the spill area to prevent it from spreading.
-
PPE : Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment and Cleanup : For small spills, use an inert absorbent material to soak up the substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Decontaminate the spill area thoroughly.
D. Waste Disposal
All waste contaminated with 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
IV. Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended PPE selection and spill response workflows.
Caption: PPE selection workflow for handling 2-(4-Amino-3-methoxyphenyl)ethan-1-ol.
Caption: Step-by-step spill response workflow.
V. First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
VI. Conclusion
The safe handling of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is predicated on a cautious and informed approach. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the potential risks associated with this compound. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety professionals.
References
-
General Guidance on Handling Amines: Provides an overview of the health and safety guidelines for handling amines, including recommendations for personal protective equipment. [1][2]
-
Personal Protective Equipment for Ammonia: Although for a different amine, this resource offers valuable insights into selecting appropriate PPE for handling volatile and potentially hazardous amines. [3][4]
-
Safety Data Sheet for 2-(4-Methoxyphenyl)ethanol: While not the exact compound, this SDS for a structurally related molecule provides a baseline for understanding potential hazards and handling procedures. [5]
-
PubChem GHS Classification for 2-[(4-Methoxybenzyl)amino]ethanol: This entry provides GHS hazard classifications for a similar aromatic amino alcohol, indicating potential for skin, eye, and respiratory irritation. [6]
-
Permeation of Aromatic Amines Through Protective Gloves: A research article discussing the breakthrough times of aromatic amines through different glove materials, highlighting the importance of selecting appropriate hand protection. [7]
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- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. velsafe.com [velsafe.com]
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- 5. fishersci.com [fishersci.com]
- 6. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
